Trimethylolpropane triethylhexanoate
Description
Properties
IUPAC Name |
2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H56O6/c1-8-15-18-24(11-4)27(31)34-21-30(14-7,22-35-28(32)25(12-5)19-16-9-2)23-36-29(33)26(13-6)20-17-10-3/h24-26H,8-23H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOOJEEZYYXGPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)OCC(CC)(COC(=O)C(CC)CCCC)COC(=O)C(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H56O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601021948 | |
| Record name | Trimethylolpropane triethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26086-33-9 | |
| Record name | 1,1′-[2-Ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] bis(2-ethylhexanoate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26086-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylolpropane triethylhexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026086339 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trimethylolpropane triethylhexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601021948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexanoic acid, 2-ethyl-, 1,1'-[2-ethyl-2-[[(2-ethyl-1-oxohexyl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLOLPROPANE TRIETHYLHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B952ZGW1IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis and Characterization of Trimethylolpropane Triethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) triethylhexanoate is a triester valued for its properties as an emollient and skin-conditioning agent.[1] This technical guide provides a comprehensive overview of its synthesis and characterization. Detailed experimental protocols for its preparation via direct esterification are presented, alongside methodologies for its structural and purity analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC). This document aims to serve as a practical resource for professionals in the fields of chemistry and cosmetic science.
Introduction
Trimethylolpropane triethylhexanoate, with the IUPAC name 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate, is a synthetic ester recognized for its utility in various industrial applications, particularly in the cosmetics and personal care sector where it functions as a thickener and emollient.[1] Its molecular structure, derived from the esterification of trimethylolpropane with 2-ethylhexanoic acid, imparts desirable characteristics such as a pleasant, non-oily feel and excellent oxidative stability. This guide details the synthesis and characterization of this compound, providing researchers with the necessary protocols to produce and verify its quality.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct esterification of trimethylolpropane with 2-ethylhexanoic acid. This reaction is generally catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the triester product.
Reaction Pathway
The overall reaction involves the condensation of one mole of trimethylolpropane with three moles of 2-ethylhexanoic acid to yield one mole of this compound and three moles of water.
Caption: Synthesis of this compound.
Experimental Protocol: Direct Esterification
This protocol is adapted from general esterification procedures for similar polyol esters.[2][3]
Materials:
-
Trimethylolpropane (TMP)
-
2-Ethylhexanoic acid
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA) (catalyst)
-
Toluene (B28343) (as an azeotropic agent)
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dean-Stark apparatus
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add trimethylolpropane and 2-ethylhexanoic acid in a 1:3.3 molar ratio (a slight excess of the acid is used to drive the reaction to completion).
-
Solvent and Catalyst Addition: Add toluene to the flask to act as an azeotropic agent for water removal. The amount of toluene should be sufficient to facilitate efficient reflux. Add the acid catalyst (e.g., 1-2% by weight of the reactants).
-
Esterification Reaction: Heat the reaction mixture to reflux (typically 120-150°C) with vigorous stirring.[2] The water produced during the reaction will be collected in the Dean-Stark trap. Monitor the progress of the reaction by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene and any unreacted 2-ethylhexanoic acid using a rotary evaporator under reduced pressure. The final product should be a clear, viscous liquid.
-
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed using various analytical techniques.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The disappearance of the broad O-H stretching band from the starting material (trimethylolpropane) and the appearance of a strong C=O stretching band are key indicators of successful esterification.
Experimental Protocol:
-
Instrument: A standard FT-IR spectrometer.
-
Sample Preparation: A thin film of the liquid sample is placed between two KBr or NaCl plates.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Expected FT-IR Data:
| Wavenumber (cm⁻¹) | Assignment |
| ~2960-2850 | C-H stretching (alkyl groups) |
| ~1740 | C=O stretching (ester carbonyl group) |
| ~1460, 1380 | C-H bending (alkyl groups) |
| ~1250-1000 | C-O stretching (ester linkage) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure of the synthesized ester.
Experimental Protocol:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra.
Expected ¹H NMR Data (based on the structure):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.0 | s | 6H | -CH₂- protons of the trimethylolpropane backbone attached to the ester oxygen |
| ~2.2 | m | 3H | -CH- proton of the 2-ethylhexanoyl group |
| ~1.6-1.2 | m | 24H | -CH₂- protons of the ethyl and hexanoyl chains |
| ~0.9 | t | 18H | -CH₃ protons of the ethyl and hexanoyl chains |
Expected ¹³C NMR Data (based on the structure):
| Chemical Shift (ppm) | Assignment |
| ~173 | C=O (ester carbonyl carbon) |
| ~60-70 | -CH₂-O- (esterified methylene (B1212753) carbons of the trimethylolpropane backbone) |
| ~45 | Quaternary carbon of the trimethylolpropane backbone |
| ~40-10 | Alkyl carbons of the 2-ethylhexanoyl groups |
Gas Chromatography (GC)
GC is employed to assess the purity of the synthesized this compound and to quantify any residual starting materials or by-products.
Experimental Protocol:
-
Instrument: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for separating the high-boiling ester.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., ethyl acetate or hexane).
-
GC Conditions:
-
Injector Temperature: 280-300°C
-
Detector Temperature: 300-320°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300°C) at a controlled rate (e.g., 10-20°C/min).
-
Carrier Gas: Helium or Nitrogen.
-
The purity of the product is determined by the relative peak area of the main component in the chromatogram.
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Experimental Workflow for Synthesis and Characterization.
Conclusion
This technical guide has outlined the synthesis of this compound via direct esterification and detailed the primary analytical methods for its characterization. The provided protocols for FT-IR, NMR, and GC analysis are essential for confirming the structure and assessing the purity of the final product. This information serves as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile ester.
References
Physicochemical Properties of Trimethylolpropane Triethylhexanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical and Computed Properties
The properties of Trimethylolpropane (B17298) Triethylhexanoate are summarized below. Data has been aggregated from various chemical databases and supplier technical data sheets.
| Property Category | Parameter | Value | Reference(s) |
| Identifiers | Chemical Name | 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | [4] |
| INCI Name | TRIMETHYLOLPROPANE TRIETHYLHEXANOATE | [5] | |
| CAS Number | 26086-33-9 | [6] | |
| EC Number | 607-859-6 | [6] | |
| Molecular Properties | Molecular Formula | C₃₀H₅₆O₆ | [6] |
| Molecular Weight | 512.77 g/mol | [6] | |
| Exact Mass | 512.40768950 Da | [4] | |
| Physical Properties | Appearance | Colorless to light yellow liquid | |
| Density | 0.942 - 0.943 g/cm³ (@ 26 °C) | [6] | |
| Boiling Point | 555.2 ± 30.0 °C (Predicted) | [6] | |
| Viscosity | ~50 mPa·s (@ 25 °C) | [2] | |
| Computed Properties | XLogP3-AA | 9.4 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] | |
| Hydrogen Bond Acceptor Count | 6 | [4] | |
| Rotatable Bond Count | 25 | [6] | |
| Complexity | 523 | [6] |
Synthesis and Chemical Logic
This compound is synthesized via a direct esterification reaction. The process involves reacting the triol, Trimethylolpropane (TMP), with three molar equivalents of 2-Ethylhexanoic Acid. This reaction is typically catalyzed by an acid, such as sulfuric or p-toluenesulfonic acid, or a metal oxide catalyst like stannous oxide, and is driven to completion by the removal of water.[7][8]
The resulting triester is a sterically hindered molecule, which contributes to its excellent thermal and oxidative stability, making it a suitable base oil for synthetic lubricants.[9] Its branched aliphatic chains are responsible for its liquid state at room temperature and its desirable emollient properties.
Experimental Protocols for Physicochemical Characterization
While specific protocols from manufacturers are proprietary, the characterization of a substance like TMPTEH follows standardized international methods. A general workflow is outlined below.
Purity and Structural Analysis
-
Gas Chromatography (GC): Purity is typically determined using GC coupled with a Flame Ionization Detector (FID). The sample is vaporized and passed through a capillary column. The retention time and peak area percentage are used to quantify the main component and identify any impurities, such as residual starting materials.
-
Fourier-Transform Infrared Spectroscopy (FTIR): The sample is analyzed to confirm functional groups. For TMPTEH, a strong characteristic ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹. The absence of a broad hydroxyl (-OH) peak (from the starting TMP) around 3300 cm⁻¹ indicates a complete reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural elucidation. The spectra provide detailed information about the chemical environment of each proton and carbon atom, confirming the ester linkages and the structure of the alkyl chains.
Physical Property Determination
-
Density: Measured using a digital density meter or a specific gravity bottle (pycnometer) at a controlled temperature (e.g., 25°C). The method is based on Archimedes' principle or by determining the mass of a known volume.
-
Kinematic Viscosity: Determined using a calibrated glass capillary viscometer (e.g., an Ubbelohde viscometer) in a temperature-controlled bath, following standards like ASTM D445. The time it takes for a fixed volume of the liquid to flow under gravity through the capillary is measured, and the kinematic viscosity is calculated.
-
Flash Point: The Cleveland Open Cup (COC) method (e.g., ASTM D92) is commonly used. The sample is heated at a constant rate in an open cup, and a small flame is passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.
-
Pour Point: This test (e.g., ASTM D97) is crucial for lubricant applications and indicates the lowest temperature at which the oil will still flow. The sample is cooled at a specified rate and examined at intervals for flow characteristics.[10]
Lipophilicity
-
LogP (Octanol-Water Partition Coefficient): The high XLogP3 value indicates strong lipophilicity (oil-solubility). While it can be estimated computationally, it can also be determined experimentally using methods like the shake-flask method or more commonly by reverse-phase High-Performance Liquid Chromatography (HPLC) and correlating the retention time with standards of known LogP values.
References
- 1. ewg.org [ewg.org]
- 2. This compound|Research Grade [benchchem.com]
- 3. This compound | KAK TTO|KOKYU ALCOHOL KOGYO (HAI) - Production and sales of cosmetic raw material and ingredients. [hai-global.com]
- 4. This compound | C30H56O6 | CID 14366844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (with Product List) [incidecoder.com]
- 6. lookchem.com [lookchem.com]
- 7. CN101445453B - Method for synthesizing trimethylolpropane tricaprylate - Google Patents [patents.google.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. nbinno.com [nbinno.com]
- 10. US11292978B2 - Low pour point trimethylolpropane esters - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure Analysis of Trimethylolpropane Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure of trimethylolpropane (B17298) triethylhexanoate (TMPTE), a triester valued for its applications as an emollient and skin-conditioning agent.[1] This document outlines the synthesis, purification, and detailed analytical characterization of TMPTE. It includes extensive data presentation in tabular format, detailed experimental protocols for key analytical techniques, and visualizations of the synthetic pathway and analytical workflow to facilitate a deeper understanding of its chemical properties and structural confirmation.
Introduction
Trimethylolpropane triethylhexanoate (CAS No: 26086-33-9) is the triester formed from the reaction of trimethylolpropane with three equivalents of 2-ethylhexanoic acid.[1] Its molecular structure, characterized by a central quaternary carbon and three long, branched ester chains, imparts desirable properties such as high thermal and oxidative stability, low volatility, and excellent lubricity. These characteristics make it a valuable component in the formulation of cosmetics and personal care products. A thorough understanding of its molecular structure is paramount for quality control, formulation optimization, and safety assessment. This guide details the necessary procedures for its synthesis and rigorous structural elucidation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analysis.
| Property | Value | Reference |
| Molecular Formula | C₃₀H₅₆O₆ | [2] |
| Molecular Weight | 512.77 g/mol | [2] |
| IUPAC Name | 2,2-bis(2-ethylhexanoyloxymethyl)butyl 2-ethylhexanoate | [3] |
| CAS Number | 26086-33-9 | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 555.2 ± 30.0 °C (Predicted) | [2] |
| Density | 0.942 - 0.943 g/cm³ at 26 °C | [2] |
| LogP | 7.66 (Predicted) | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 6 | [2] |
| Rotatable Bond Count | 25 | [2] |
Synthesis of this compound
The synthesis of this compound is achieved through the Fischer esterification of trimethylolpropane with 2-ethylhexanoic acid, typically in the presence of an acid catalyst. The reaction scheme is depicted below.
Experimental Protocol: Synthesis and Purification
Materials:
-
Trimethylolpropane (1.0 mol)
-
2-Ethylhexanoic acid (3.3 mol, 10% excess)
-
Sulfuric acid (0.05 mol, catalyst)
-
Toluene (B28343) (as azeotropic solvent)
-
5% (w/v) Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diatomaceous earth
Procedure:
-
A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe.
-
Trimethylolpropane (134.17 g, 1.0 mol), 2-ethylhexanoic acid (475.8 g, 3.3 mol), and toluene (500 mL) are added to the flask.
-
The mixture is stirred and heated to 80°C to ensure complete dissolution of the reactants.
-
Concentrated sulfuric acid (4.9 g, 0.05 mol) is carefully added to the reaction mixture.
-
The temperature is raised to reflux (approximately 110-120°C), and water is removed azeotropically via the Dean-Stark trap.
-
The reaction is monitored by thin-layer chromatography (TLC) or by measuring the amount of water collected. The reaction is considered complete when approximately 54 mL of water has been collected.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is washed sequentially with 5% sodium bicarbonate solution (3 x 200 mL) and brine (2 x 200 mL) to neutralize the acid catalyst and remove any unreacted carboxylic acid.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of diatomaceous earth, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude this compound is then purified by vacuum distillation to obtain a clear, colorless to pale yellow viscous liquid.
Molecular Structure Analysis
A multi-technique approach is employed for the comprehensive structural analysis and confirmation of the synthesized this compound. The logical workflow for this analysis is presented below.
References
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Trimethylolpropane Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of trimethylolpropane (B17298) triethylhexanoate. While specific experimental data for this compound is limited in publicly available literature, this document compiles information on its expected behavior based on the chemistry of polyol esters and data from structurally similar compounds. It further details the standard methodologies for its analysis.
Introduction to Trimethylolpropane Triethylhexanoate
This compound is a triester formed from the reaction of trimethylolpropane with three units of 2-ethylhexanoic acid. It belongs to the class of synthetic esters known for their excellent thermal and oxidative stability, lubricity, and biodegradability. These properties make it a valuable component in various applications, including high-performance lubricants, plasticizers, and as an emollient in cosmetic formulations. Understanding its thermal stability and degradation profile is critical for ensuring its safe and effective use, particularly in applications involving elevated temperatures.
Chemical Structure:
Caption: Chemical Structure of this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₃₀H₅₆O₆ |
| Molecular Weight | 512.77 g/mol |
| CAS Number | 26086-33-9 |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | > 300 °C |
| Flash Point | > 200 °C |
| Density | ~0.95 g/cm³ at 20°C |
Thermal Stability and Degradation Profile
The thermal stability of an ester is largely determined by the strength of its chemical bonds and the presence of any catalytic species. For polyol esters like this compound, the absence of β-hydrogens in the alcohol moiety contributes to their enhanced thermal stability compared to many other ester types.
Expected Thermal Degradation Mechanisms
In an inert atmosphere, the primary degradation pathway for esters is typically initiated by ester pyrolysis, which can proceed through several mechanisms, including β-elimination. However, due to the neopentyl structure of the trimethylolpropane core, β-elimination is sterically hindered. Therefore, the main thermal degradation pathways are expected to be:
-
Ester Bond Scission: Homolytic or heterolytic cleavage of the C-O bond in the ester linkage, leading to the formation of carboxylic acids (2-ethylhexanoic acid) and other smaller molecules.
-
Intramolecular Rearrangements: At higher temperatures, intramolecular reactions can lead to the formation of various unsaturated compounds and smaller esters.
In the presence of oxygen (oxidative degradation), the degradation process is more complex and typically occurs at lower temperatures. The mechanism involves free radical chain reactions, leading to the formation of hydroperoxides, which can then decompose to form a variety of oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids. This oxidative process often leads to an increase in viscosity and the formation of sludge and deposits.
Caption: Predicted Thermal Degradation Pathways.
Experimental Protocols for Thermal Analysis
To quantitatively assess the thermal stability and degradation profile of this compound, a combination of thermoanalytical and chromatographic techniques is employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of decomposition, the temperature of maximum degradation rate, and the percentage of non-volatile residue.
Experimental Workflow:
"spectroscopic analysis of trimethylolpropane triethylhexanoate (FTIR, NMR)"
An In-depth Technical Guide to the Spectroscopic Analysis of Trimethylolpropane (B17298) Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane triethylhexanoate is a versatile emollient and skin-conditioning agent used in various cosmetic and pharmaceutical formulations. Its chemical structure and purity are critical for its performance and safety. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, specifically focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the theoretical principles, presents expected spectral data in tabular format, and provides detailed experimental protocols for each analytical method.
Introduction
This compound is a complex triester formed from the reaction of trimethylolpropane with 2-ethylhexanoic acid. Its structure, CH₃CH₂C(CH₂OC(=O)CH(CH₂CH₃)CH₂CH₂CH₂CH₃)₃, gives it unique properties as a non-occlusive emollient with excellent spreadability and a pleasant skin feel. Accurate structural elucidation and purity assessment are paramount to ensure product quality and consistency. FTIR and NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure and functional groups present in the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.
Spectral Interpretation
The FTIR spectrum of this compound is dominated by features characteristic of a long-chain aliphatic ester. The most prominent peaks include:
-
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ corresponding to the stretching vibrations of the numerous methyl (CH₃) and methylene (B1212753) (CH₂) groups.
-
C=O Stretching: A very strong and sharp absorption band around 1740 cm⁻¹ is the most characteristic peak for the ester carbonyl group.[1] Its intensity is due to the large change in dipole moment during the vibration.
-
C-O Stretching: Strong bands in the 1300-1100 cm⁻¹ region correspond to the stretching vibrations of the C-O single bonds of the ester functional group.
Quantitative FTIR Data
The expected vibrational frequencies and their assignments for this compound are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 2960-2850 | Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic -CH₃, -CH₂- |
| 1740 ± 5 | Very Strong | C=O Stretch | Ester Carbonyl |
| 1465-1450 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1380-1370 | Medium | C-H Bend (Umbrella) | -CH₃ |
| 1250-1100 | Strong | C-O Stretch | Ester |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
This method is ideal for analyzing liquid samples like this compound.
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Before analyzing the sample, run a background spectrum with the clean, empty ATR crystal.[2] This measures the ambient atmosphere (e.g., CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.[2]
-
Sample Application: Place a few drops of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[2]
-
Sample Measurement: Secure the pressure clamp to ensure good contact between the sample and the crystal. Initiate the sample scan. Typical settings are a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹, with 16-32 scans co-added to improve the signal-to-noise ratio.[2]
-
Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final absorbance or transmittance plot.
-
Cleaning: After analysis, thoroughly clean the ATR crystal using a soft tissue and a suitable solvent (e.g., isopropanol (B130326) or ethanol), then allow it to dry completely.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for detailed molecular structure elucidation. It provides information on the chemical environment of individual nuclei (¹H and ¹³C), their connectivity, and relative abundance.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum can be divided into signals from the trimethylolpropane core and the three 2-ethylhexanoate (B8288628) side chains.
Quantitative ¹H NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proton Assignment |
| ~4.0 | s | 6H | -C(H ₂)-O-C=O (TMP Core) |
| ~2.2 | m | 3H | -C(=O)-CH (CH₂CH₃)- |
| ~1.5 | m | 12H | -CH₂-CH ₂(CH₂CH₃)- and -CH-CH ₂-CH₃ (Side Chain) |
| ~1.3 | m | 12H | -CH ₂-CH₂-CH₃ (Side Chain) |
| ~0.9 | m | 27H | -CH ₃ (TMP Core and Side Chains) |
Note: Multiplicity abbreviations: s = singlet, m = multiplet.
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. The use of broadband proton decoupling simplifies the spectrum so that each unique carbon atom appears as a single line.
Quantitative ¹³C NMR Data (Predicted)
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~174 | C =O (Ester Carbonyl) |
| ~65 | -C H₂-O-C=O (TMP Core) |
| ~45 | -C(=O)-C H(CH₂CH₃)- |
| ~41 | -C -(CH₂O)₃(CH₂CH₃) (TMP Core Quaternary) |
| ~30-32 | -C H₂-CH₂-CH₃ (Side Chain) |
| ~25-29 | -CH-C H₂-CH₃ and C H₂(CH₂CH₃)- (Side Chain) |
| ~23 | -CH₂-C H₂-CH₃ (TMP Core) |
| ~14 | -CH₂-C H₃ (Side Chain) |
| ~11 | -CH-CH₂-C H₃ (Side Chain) |
| ~7 | -C H₃ (TMP Core) |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃).[1] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer's probe. Ensure the sample is properly positioned within the magnetic field. The instrument should be locked onto the deuterium (B1214612) signal of the solvent and shimmed to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a spectral width of approximately 12-15 ppm, a relaxation delay of 1-2 seconds, and the co-addition of 8-16 scans to achieve adequate signal-to-noise.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required.[4] Typical parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and the co-addition of several hundred to a few thousand scans.
-
Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. For ¹H NMR, integrate the signals to determine the relative ratios of protons.
Integrated Spectroscopic Analysis Workflow
The logical flow for a comprehensive analysis of this compound involves a series of steps from sample handling to final structural confirmation, as illustrated in the diagram below.
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the structural characterization of this compound. FTIR provides rapid confirmation of the key ester functional group and overall aliphatic nature, making it ideal for quality control. NMR, through both ¹H and ¹³C analysis, offers a detailed map of the molecular architecture, enabling unambiguous structural confirmation and the detection of impurities. The combined application of these techniques, following the protocols outlined in this guide, ensures a thorough and reliable analysis for researchers and developers working with this compound.
References
An In-depth Technical Guide to Trimethylolpropane Triethylhexanoate (CAS 26086-33-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethylolpropane (B17298) Triethylhexanoate (CAS: 26086-33-9), a triester of trimethylolpropane and 2-ethylhexanoic acid, is a synthetic emollient with widespread application in the cosmetics and personal care industries.[1][2][3][4] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a summary of its known applications and safety profile. While primarily utilized for its skin-conditioning properties, this document also explores the potential, though currently under-researched, role of such esters in topical drug delivery systems. Due to a lack of extensive public research, this guide focuses on the well-documented chemical aspects of the compound and highlights areas where further investigation is warranted.
Chemical and Physical Properties
Trimethylolpropane Triethylhexanoate is a low-viscosity, non-oily liquid characterized by its excellent lubricity and chemical stability.[2][5] These properties make it a valuable ingredient in formulations where a smooth, non-greasy feel is desired.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 26086-33-9 | [1][2][6] |
| Molecular Formula | C30H56O6 | [1][6] |
| Molecular Weight | 512.771 g/mol | [1][6] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 0.9420 - 0.9430 g/cm³ (at 26 °C) | [1][7] |
| Boiling Point | 555.2 ± 30.0 °C (Predicted) | [1][7] |
| Viscosity | 42 - 43 centipoises (at 26°C) | |
| XLogP3-AA | 9.4 | [2][6] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 6 | [1] |
| Rotatable Bond Count | 25 | [1] |
Synthesis of this compound
The primary method for synthesizing this compound is through the esterification of trimethylolpropane with 2-ethylhexanoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the reaction to completion.
Experimental Protocol
The following protocol is based on established procedures for the synthesis of trimethylolpropane esters.
Materials:
-
Trimethylolpropane (0.87 mols)
-
2-ethylhexanoic acid (3.47 mols)
-
Sulfuric acid (0.05 mols, as catalyst)
-
Activated carbon (3 wt% of the total alcohol and acid amount, as a decolorizing agent)
-
Reaction vessel with stirring mechanism, heating mantle, and a Dean-Stark apparatus for water removal
-
Molecular still for distillation
Procedure:
-
Charge the reaction vessel with 0.87 mols of trimethylolpropane and 3.47 mols of 2-ethylhexanoic acid.
-
Begin stirring the mixture.
-
Add 0.05 mols of sulfuric acid and 3 wt% of activated carbon to the mixture.
-
Heat the mixture to 200-220°C for approximately 3 hours, continuously removing the water produced during the reaction using the Dean-Stark apparatus.
-
After the reaction is complete, the crude product is purified by molecular still-distillation to yield colorless and odorless this compound.
Expected Yield: 87%
Synthesis Workflow
Applications
The primary application of this compound is in the cosmetics and personal care industry.[2][3][8][9]
Table 2: Applications of this compound
| Application Area | Function | Products | Reference |
| Cosmetics & Personal Care | Emollient, Skin Conditioning Agent | Moisturizers, lotions, lipsticks, makeup | [2][4][8][9] |
| Industrial | Plasticizer, Lubricant | PVC resins, refrigerants, engine oils | [3] |
As an emollient, it softens and soothes the skin, providing a protective barrier that helps to reduce water loss.[2] Its non-oily feel and good lubricity make it a desirable ingredient in a wide range of topical products.[2]
While not extensively studied for this purpose, emollient esters like this compound have the potential to be used in topical drug delivery systems. Their ability to modify the skin barrier and act as a vehicle for active pharmaceutical ingredients (APIs) is an area that warrants further research.
Safety and Toxicology
This compound is generally considered safe for use in cosmetic products.[1] It is reported to be well-tolerated by most skin types and is not associated with significant allergic reactions or irritation.[1]
Conclusion
This compound is a well-characterized synthetic ester with established applications in the cosmetics and industrial sectors. Its synthesis is straightforward, and its physicochemical properties are well-documented. While its primary role is as an emollient and skin-conditioning agent, its properties suggest potential for broader applications, including in the field of topical drug delivery. However, a significant gap exists in the publicly available research regarding its biological interactions and detailed toxicological profile. Further studies are needed to fully elucidate its mechanism of action on the skin and to explore its potential as a vehicle for the transdermal delivery of therapeutic agents.
References
- 1. EP1353988B1 - Trimethylolpropane ester-based plasticizer composition for polyvinyl chloride resin - Google Patents [patents.google.com]
- 2. The Influence of Emollients on Dermal and Transdermal Drug Delivery | Plastic Surgery Key [plasticsurgerykey.com]
- 3. chembk.com [chembk.com]
- 4. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 5. US3976789A - Cosmetic composition - Google Patents [patents.google.com]
- 6. CAS#:26086-33-9 | trimethylolpropane tris(2-ethylhexanoate) | Chemsrc [chemsrc.com]
- 7. NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. US6278006B1 - Transesterified oils - Google Patents [patents.google.com]
- 9. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
A Technical Guide to the Rheological Properties of Trimethylolpropane Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the rheological properties of Trimethylolpropane Triethylhexanoate (CAS No. 26086-33-9). Primarily utilized in the cosmetics and personal care industry as a skin-conditioning agent and emollient, its flow characteristics are crucial for formulation stability, sensory perception, and product performance. This document collates available quantitative data, outlines experimental protocols for rheological characterization, and presents a logical workflow for such analyses. Due to the limited publicly available rheological data for this specific ester, this guide supplements direct data with information on general testing methodologies for similar cosmetic esters.
Introduction
This compound is a synthetic ester known for its non-oily feel and good spreadability on the skin.[1] Its rheological profile dictates its behavior during manufacturing, packaging, and application. Understanding properties such as viscosity and its dependence on temperature is essential for formulators to ensure product stability, achieve desired textures, and predict performance in various applications, including lotions, creams, and sunscreens.
Physicochemical and Rheological Data
The available quantitative data for this compound is summarized in the tables below. It is important to note that comprehensive rheological data, particularly at standard lubricant testing temperatures and regarding viscoelasticity, is not widely published.
Table 1: General Physicochemical Properties
| Property | Value | Source |
| CAS Number | 26086-33-9 | N/A |
| Molecular Formula | C₃₀H₅₆O₆ | N/A |
| Molecular Weight | 512.77 g/mol | N/A |
| Density | 0.9420 - 0.9430 g/cm³ at 26°C | N/A |
Table 2: Viscosity Data
| Temperature (°C) | Viscosity (mPa·s) | Source |
| 25 | ~50 | [1] |
| 25 | 50 | [2] |
Experimental Protocols for Rheological Analysis
While specific experimental details for this compound are not published, the following protocols are based on standard methods for the rheological characterization of cosmetic esters and lubricants.
Viscosity Measurement
-
Objective: To determine the dynamic or kinematic viscosity of the substance at controlled temperatures.
-
Apparatus: Rotational viscometer or rheometer (e.g., Cone-plate or parallel-plate geometry), or a capillary viscometer for kinematic viscosity. A temperature-controlled sample holder is essential.
-
Methodology (Rotational Rheometry):
-
The sample is placed between the plates of the rheometer.
-
The temperature is equilibrated to the desired setpoint (e.g., 25°C, 40°C, 100°C).
-
A controlled shear rate is applied to the sample, and the resulting shear stress is measured (or vice-versa).
-
For a Newtonian fluid, the viscosity is calculated as the ratio of shear stress to shear rate. A flow curve (viscosity vs. shear rate) can be generated to assess shear-thinning or shear-thickening behavior.
-
-
Standard Methods: ISO 3104, ASTM D445 for kinematic viscosity; ASTM D2983 for low-temperature viscosity.
Viscoelastic Properties (Oscillatory Rheometry)
-
Objective: To characterize the elastic (storage modulus, G') and viscous (loss modulus, G'') components of the material's response to an applied sinusoidal deformation. This is particularly relevant for understanding the texture and stability of emulsions.
-
Apparatus: A controlled-strain or controlled-stress rheometer with oscillatory capabilities.
-
Methodology:
-
The sample is loaded into the rheometer, and the temperature is stabilized.
-
An amplitude sweep is performed at a constant frequency to determine the linear viscoelastic region (LVER), where the response is independent of the applied strain.
-
A frequency sweep is then conducted within the LVER to measure the storage and loss moduli as a function of frequency.
-
-
Data Interpretation:
-
G' > G'': The material behaves more like a solid (elastic-dominant).
-
G'' > G': The material behaves more like a liquid (viscous-dominant).
-
Crossover point (G' = G''): Indicates a characteristic relaxation time of the material.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the rheological characterization of a cosmetic ester like this compound.
Caption: Workflow for Rheological Characterization.
Conclusion
The rheological properties of this compound are fundamental to its application in cosmetic and personal care formulations. While existing data provides a baseline understanding of its viscosity at room temperature, further research is required to fully characterize its behavior across a wider range of temperatures and shear conditions, as well as its viscoelastic properties. The experimental protocols and workflow outlined in this guide provide a framework for researchers and formulators to conduct such detailed analyses, enabling more precise control over product texture, stability, and performance.
References
A Technical Guide to the Solubility of Trimethylolpropane Triethylhexanoate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of trimethylolpropane (B17298) triethylhexanoate (TMPTEH), a synthetic ester increasingly utilized in various industrial and pharmaceutical applications. Given its high molecular weight and distinct chemical structure, a thorough understanding of its solubility in a range of organic solvents is paramount for formulation development, quality control, and optimizing its performance in diverse applications. This document outlines the fundamental principles governing the solubility of TMPTEH, presents a qualitative solubility profile based on its structural attributes, and provides detailed experimental protocols for the quantitative determination of its solubility.
Introduction to Trimethylolpropane Triethylhexanoate
This compound (CAS No: 26086-33-9, Molecular Formula: C30H56O6) is a triester formed from the reaction of trimethylolpropane with three units of 2-ethylhexanoic acid.[1] Its structure is characterized by a central neopentyl core with three long, branched ester chains. This molecular architecture results in a high molecular weight, non-polar compound with significant hydrophobic properties.[2] Consequently, it is classified as fat-soluble and is practically insoluble in water.[3][4] Its primary applications are as an emollient and skin-conditioning agent in cosmetics and personal care products.[5]
Principles of Solubility
The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This principle is based on the intermolecular forces between the solute and solvent molecules. For a solute to dissolve, the energy required to break the intermolecular bonds within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.
The key factors influencing the solubility of this compound are:
-
Polarity: As a large molecule with extensive hydrocarbon chains, TMPTEH is predominantly non-polar. The three ester groups introduce some polarity, but their effect is overshadowed by the large hydrophobic portion of the molecule.
-
Molecular Weight: The high molecular weight of TMPTEH (512.77 g/mol ) generally leads to lower solubility compared to smaller esters, as more energy is required to overcome the intermolecular forces between the solute molecules.[6]
-
Hydrogen Bonding: this compound does not have hydrogen bond donor capabilities. While the carbonyl oxygens of the ester groups can act as hydrogen bond acceptors, the steric hindrance from the bulky alkyl chains limits this interaction.[6]
Predicted Solubility Profile of this compound
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Aliphatic Hydrocarbons | Hexane (B92381), Heptane, Mineral Oil | Soluble | The long, non-polar alkyl chains of TMPTEH will have strong van der Waals interactions with non-polar aliphatic solvents. |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | The non-polar nature of both TMPTEH and aromatic solvents promotes dissolution through London dispersion forces. |
| Moderately Polar Solvents | |||
| Esters | Ethyl Acetate, Isopropyl Myristate | Soluble | Strong "like dissolves like" interaction between the ester groups of the solvent and TMPTEH. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | The moderate polarity of ketones can solvate the ester groups of TMPTEH, but the large non-polar part of the molecule may limit high solubility. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are good solvents for a wide range of organic compounds, including large esters, due to their ability to engage in dipole-dipole interactions and solvate the ester groups. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have an appropriate polarity to dissolve large ester molecules effectively. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of DMSO is not well-matched with the predominantly non-polar nature of TMPTEH. | |
| Dimethylformamide (DMF) | Sparingly Soluble to Insoluble | Similar to DMSO, the high polarity of DMF makes it a poor solvent for the largely hydrophobic TMPTEH. | |
| Polar Protic Solvents | |||
| Alcohols | Ethanol (B145695), Isopropanol | Moderately Soluble | Shorter-chain alcohols can solvate the ester groups through hydrogen bonding (with the carbonyl oxygen). However, the large non-polar portion of TMPTEH will limit its overall solubility. Compatibility with ethanol has been noted. |
| Water | Insoluble | The large hydrophobic structure of this compound prevents it from dissolving in the highly polar water. A very low estimated water solubility is reported (7.515e-007 mg/L @ 25 °C).[4] | |
| Other Solvents | |||
| Silicone Fluids | Cyclopentasiloxane, Dimethicone | Soluble | Compatibility with these silicone fluids has been reported, suggesting good solubility due to the non-polar, flexible nature of both the solute and the solvents. |
Experimental Protocol for Determining Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.0001 g)
-
Vials or test tubes with secure caps
-
Vortex mixer or shaker
-
Constant temperature bath or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of TMPTEH.
Detailed Procedure
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble (e.g., hexane or ethyl acetate) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of calibration standards.
-
-
Instrument Calibration:
-
Analyze the calibration standards using a validated analytical method (e.g., HPLC or GC) to generate a calibration curve of peak area versus concentration.
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of this compound to a vial containing a known volume of the test solvent. The amount should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Seal the vials and place them in a constant temperature bath or shaker.
-
Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the samples to stand undisturbed at the same temperature to allow the excess solid to settle.
-
Centrifuge the vials to further separate the undissolved solute.
-
Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Accurately dilute a known volume of the filtered supernatant with the mobile phase (for HPLC) or a suitable solvent (for GC).
-
Inject the diluted sample into the analytical instrument and record the peak area.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of TMPTEH in the test solvent at the specified temperature.
-
Logical Framework for Solvent Selection
For researchers and formulators, a logical approach to solvent selection is crucial. The following diagram outlines a decision-making pathway for identifying suitable solvents for this compound.
Caption: Decision-making workflow for solvent selection for TMPTEH.
Conclusion
This compound is a high molecular weight, non-polar ester with limited solubility in polar solvents and good solubility in non-polar and moderately polar organic solvents. While quantitative solubility data is scarce, this guide provides a robust framework for predicting its solubility based on fundamental chemical principles. For applications requiring precise solubility values, the detailed experimental protocol provided will enable researchers and formulators to generate reliable data. The logical workflows presented for both experimental determination and solvent selection are intended to aid in the efficient and effective use of this compound in research, development, and commercial applications.
References
An In-depth Technical Guide to the Hydrolytic Stability of Trimethylolpropane Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethylolpropane (B17298) triethylhexanoate (TMPTEH) is a synthetic polyol ester recognized for its excellent thermal and oxidative stability, as well as its favorable lubricating properties. A critical aspect of its performance, particularly in applications where moisture may be present, is its hydrolytic stability. This technical guide provides a comprehensive overview of the hydrolytic stability of TMPTEH, detailing the underlying chemical principles, standardized testing methodologies, and key factors that influence its resistance to hydrolysis. While specific quantitative data for TMPTEH is not widely available in public literature, this guide presents expected performance characteristics based on the behavior of similar sterically hindered polyol esters and outlines the detailed experimental protocols for its evaluation.
Introduction to Hydrolytic Stability
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In the context of esters like trimethylolpropane triethylhexanoate, hydrolysis results in the cleavage of the ester linkage, yielding the parent alcohol (trimethylolpropane) and carboxylic acid (2-ethylhexanoic acid).[1] This degradation process can be catalyzed by both acids and bases.[2] The hydrolytic stability of an ester is its ability to resist this reaction in the presence of water. For many applications, including lubricants and pharmaceutical formulations, high hydrolytic stability is crucial to ensure product integrity, performance, and longevity. The formation of acidic byproducts from hydrolysis can lead to corrosion and other detrimental effects.[3]
Factors Influencing the Hydrolytic Stability of this compound
The molecular structure of this compound inherently contributes to its high hydrolytic stability. Several key factors are at play:
-
Steric Hindrance: TMPTEH is a sterically hindered ester. The bulky 2-ethylhexanoate (B8288628) groups surrounding the ester linkages physically obstruct the approach of water molecules to the electrophilic carbonyl carbon, thus slowing down the rate of hydrolysis.[4] This is a primary reason for the superior hydrolytic stability of neopentyl polyol esters.
-
Electronic Effects: The electron-donating nature of the alkyl groups in the 2-ethylhexanoate moiety can slightly reduce the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by water.
-
Absence of β-Hydrogens: The trimethylolpropane backbone lacks β-hydrogens, which enhances its thermal and oxidative stability, indirectly contributing to its overall robust nature.[5]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Therefore, applications involving high temperatures and the potential for moisture ingress require esters with exceptional hydrolytic stability.
-
pH (Presence of Catalysts): The hydrolysis of esters is significantly accelerated by the presence of acids or bases.[2] Maintaining a neutral pH environment is critical for minimizing hydrolytic degradation. The initial acid number of the ester formulation is also a crucial factor, as the acid produced during hydrolysis can auto-catalyze further degradation.[6]
-
Water Content: The concentration of water in the system directly influences the rate of hydrolysis. While TMPTEH is relatively resistant, prolonged exposure to high levels of water, especially at elevated temperatures, will promote degradation.
Experimental Evaluation of Hydrolytic Stability
The industry standard for evaluating the hydrolytic stability of lubricants and hydraulic fluids is the ASTM D2619: Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) .[7][8]
Experimental Protocol: ASTM D2619
This method assesses the resistance of a fluid to hydrolysis when in contact with water and a copper catalyst at an elevated temperature.[7]
4.1.1 Materials and Apparatus:
-
Pressure-type beverage bottle (e.g., Coca-Cola bottle)
-
Copper strip (as per ASTM D130 specifications)[9]
-
Oven with a rotating rack (5 rpm) capable of maintaining 93°C[8]
-
Analytical balance
-
Titration apparatus for acid number determination (as per ASTM D664)[10][11]
-
Polishing materials for copper strip (e.g., silicon carbide paper)
4.1.2 Procedure:
-
Copper Strip Preparation: A copper strip is polished to a clean, reflective surface, washed with a volatile solvent, and dried.[12] Its initial weight is recorded.
-
Sample Preparation: 75 g of the test fluid (this compound) and 25 g of distilled water are accurately weighed into the beverage bottle.[7]
-
Assembly: The prepared copper strip is placed in the bottle, which is then securely capped.
-
Incubation: The bottle is placed in the rotating oven at 93°C for 48 hours.[7] The rotation ensures continuous mixing of the fluid, water, and catalyst.
-
Post-Test Analysis: After 48 hours, the bottle is removed and allowed to cool. The oil and water layers are separated for analysis. The copper strip is removed, washed, and evaluated.
4.1.3 Analysis of Results:
The following parameters are typically measured to assess the hydrolytic stability:
-
Acid Number Change of the Oil: The acid number of the oil layer is determined by potentiometric titration (ASTM D664) and compared to the initial acid number of the fluid.[13][14] A small change indicates high stability.
-
Total Acidity of the Water Layer: The acidity of the water layer is also determined by titration, providing a measure of the water-soluble acidic byproducts of hydrolysis.
-
Copper Strip Appearance and Weight Change: The appearance of the copper strip is visually rated against the ASTM Copper Strip Corrosion Standard chart (ASTM D130).[12] Any significant tarnishing or corrosion indicates the formation of corrosive species. The change in weight of the copper strip is also determined.[15]
Detailed Protocol for Acid Number Determination (ASTM D664)
The acid number is the quantity of base, expressed in milligrams of potassium hydroxide (B78521) (KOH), required to neutralize the acidic constituents in one gram of sample.[11]
4.2.1 Reagents and Apparatus:
-
Potentiometric titrator with a suitable electrode system.
-
Solvent mixture: typically a blend of toluene, isopropyl alcohol, and a small amount of water.[13]
-
Titrant: standardized 0.1 M alcoholic potassium hydroxide (KOH) solution.[13]
4.2.2 Procedure:
-
A known weight of the oil sample is dissolved in the titration solvent.
-
The solution is titrated with the standardized KOH solution.
-
The endpoint of the titration is determined from the inflection point of the titration curve generated by the potentiometric titrator.
-
A blank titration of the solvent is also performed.
-
The acid number is calculated based on the volume of titrant consumed by the sample.
Quantitative Data and Expected Performance
While specific, publicly available quantitative data for this compound under ASTM D2619 is limited, the expected performance of a high-quality, sterically hindered polyol ester is excellent. The following table provides illustrative data for a representative high-performance polyol ester to demonstrate typical results.
| Parameter | Typical Value for High-Stability Polyol Ester | Significance |
| Initial Acid Number (mg KOH/g) | < 0.05 | A low initial acidity is crucial to prevent autocatalysis.[6] |
| Acid Number Change of Oil (mg KOH/g) | < 0.5 | A small increase indicates minimal hydrolysis of the ester. |
| Total Acidity of Water Layer (mg KOH) | < 2.0 | Low acidity in the water phase confirms limited formation of water-soluble acids. |
| Copper Strip Appearance (ASTM D130) | 1a or 1b | A rating of slight tarnish indicates the absence of corrosive byproduct formation.[12] |
| Copper Strip Weight Change (mg/cm²) | < 0.1 | Negligible weight change of the copper strip confirms its non-corrosive nature. |
Visualizations
Hydrolysis Signaling Pathway
Caption: Acid-catalyzed hydrolysis mechanism of an ester.
Experimental Workflow for Hydrolytic Stability Testing
Caption: Workflow for ASTM D2619 hydrolytic stability test.
Conclusion
References
- 1. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 6. ocl-journal.org [ocl-journal.org]
- 7. ASTM D2619 (Hydrolytic Stability) – SPL [spllabs.com]
- 8. HYDROLYTIC STABILITY OF HYDRAULIC FLUIDS - Wadegati [wadegati.com]
- 9. ASTM D130 Copper Strip Test Method | Ayalytical [ayalytical.com]
- 10. WearCheck - The Leader in Oil Analysis [wearcheck.com]
- 11. kelid1.ir [kelid1.ir]
- 12. panamlubricants.com [panamlubricants.com]
- 13. xylemanalytics.com [xylemanalytics.com]
- 14. store.astm.org [store.astm.org]
- 15. ASTM D130 Copper Corrosion Testing Provided by Eurofins TestOil - TestOil [testoil.com]
An In-depth Technical Guide to the Synthesis of Trimethylolpropane Triethylhexanoate from Trimethylolpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of trimethylolpropane (B17298) triethylhexanoate, a versatile synthetic ester with applications in various industrial fields, including as a lubricant basestock and a plasticizer. The synthesis primarily involves the direct esterification of trimethylolpropane with 2-ethylhexanoic acid. This document details the underlying reaction, catalytic systems, experimental protocols, and purification methods, supported by quantitative data and visual representations of the chemical pathway and experimental workflow.
Core Synthesis Reaction
The synthesis of trimethylolpropane triethylhexanoate is achieved through the Fischer-Speier esterification of trimethylolpropane with three equivalents of 2-ethylhexanoic acid. The reaction proceeds by the nucleophilic acyl substitution of the carboxylic acid with the alcohol, typically in the presence of an acid catalyst. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the triester product.
The overall chemical equation for the reaction is as follows:
C(CH₂OH)₃CH₂CH₃ + 3 CH₃(CH₂)₃CH(C₂H₅)COOH → C(CH₂OOCCH(C₂H₅)(CH₂)₃CH₃)₃CH₂CH₃ + 3 H₂O
Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions significantly influences the reaction rate, yield, and purity of the final product. Various catalysts have been investigated for this esterification, each with its advantages and disadvantages.
Commonly Used Catalysts:
-
Brønsted Acids: Strong acids such as p-toluenesulfonic acid (p-TSA) and sulfuric acid (H₂SO₄) are effective catalysts for this reaction.[1] They operate under homogeneous conditions, leading to high reaction rates at moderate temperatures. However, their corrosive nature and the difficulty in separation from the product mixture are notable drawbacks.
-
Organometallic Catalysts: Tin-based catalysts, such as Sn bis(2-ethylhexanoate), have been shown to be highly effective, leading to high yields of the triester with minimal side products.[2] These catalysts often require higher reaction temperatures.
-
Solid Acid Catalysts: Heterogeneous catalysts like silica-sulfuric acid and acidic ion-exchange resins (e.g., Amberlyst 15) offer the advantage of easy separation and reusability.[3] While potentially requiring longer reaction times or higher temperatures compared to homogeneous catalysts, they provide a more environmentally friendly and cost-effective approach.
-
Metal Oxides: Oxides of tin, zinc, and other metals have also been employed as catalysts in the synthesis of trimethylolpropane esters.[4]
Reaction Parameters:
-
Temperature: The reaction is typically carried out at temperatures ranging from 110°C to 220°C. The optimal temperature depends on the catalyst used and the desired reaction time.[1][5]
-
Molar Ratio: A slight excess of 2-ethylhexanoic acid is often used to ensure the complete conversion of trimethylolpropane to the triester.
-
Water Removal: Continuous removal of water, often through azeotropic distillation with a solvent like toluene (B28343) or by applying a vacuum, is essential to shift the reaction equilibrium towards the product side.
Quantitative Data on Synthesis Parameters
The following tables summarize the quantitative data from various studies on the synthesis of trimethylolpropane esters, providing a comparative overview of different catalytic systems and reaction conditions.
| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sulfuric Acid | 4:1 | 150 | 5 | 68 | [6] |
| p-Toluenesulfonic Acid | Not Specified | 120 | ~20 | >95 | [1] |
| Sn bis(2-ethylhexanoate) | 1:1 (COOH:OH) | 220 | 6 | 94.4 (triester) | [2] |
| Ionic Liquid | 3:1 | 110-130 | 3-5 | High Esterification Rate | [5] |
| Zinc Oxide | 9:1 (FAME:TMP) | 140-150 | 6 | Not specified | [4] |
Table 1: Comparison of Catalysts and Reaction Conditions for Trimethylolpropane Ester Synthesis.
| Parameter | Condition | Effect on Yield |
| Temperature | 110°C - 150°C | Increased temperature generally increases reaction rate and yield up to an optimum, beyond which side reactions may occur. |
| Molar Ratio (Acid:Alcohol) | 3:1 to 4:1 | An excess of the fatty acid drives the reaction towards completion, increasing the triester yield. |
| Catalyst Concentration | 0.5% - 2% (w/w) | Higher catalyst concentration generally leads to a faster reaction rate, but an optimal concentration exists to balance efficiency and cost. |
Table 2: Influence of Key Reaction Parameters on Product Yield.
Detailed Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound via direct esterification.
Protocol 1: Direct Esterification using an Acid Catalyst
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser.
-
Charging Reactants: Trimethylolpropane and 2-ethylhexanoic acid (in a molar ratio of 1:3.3 to 1:4) are charged into the flask. Toluene can be added as an azeotropic solvent to facilitate water removal.
-
Catalyst Addition: The acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.0 wt% of total reactants) is added to the mixture.
-
Reaction: The mixture is heated to the desired temperature (e.g., 120-150°C) with constant stirring. The reaction progress is monitored by measuring the acid value of the mixture or by observing the amount of water collected in the Dean-Stark trap.
-
Work-up and Purification:
-
Upon completion of the reaction (indicated by a constant low acid value), the reaction mixture is cooled to room temperature.
-
The mixture is then washed with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is separated and dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
The solvent and any remaining volatile impurities are removed under reduced pressure using a rotary evaporator.
-
For higher purity, the crude product can be further purified by vacuum distillation.[7][8]
-
Protocol 2: Transesterification using a Base Catalyst
This method involves a two-step process, starting from a fatty acid methyl ester.
-
First Step (Transesterification): Fatty acid methyl ester and trimethylolpropane are reacted in the presence of a base catalyst (e.g., sodium methoxide) under vacuum.
-
Second Step (Purification): The reaction mixture is neutralized with a phosphoric acid solution. The layers are separated, and the oil layer is washed with hot water. The final product is obtained after vacuum drying and molecular distillation to remove unreacted methyl esters.[9]
Characterization
The structure and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester, the disappearance of the broad O-H stretching band of the alcohol and carboxylic acid and the appearance of a strong C=O stretching band around 1740 cm⁻¹ for the ester group are monitored.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed structure of the product.[11] Key signals in ¹H NMR include the methylene (B1212753) protons adjacent to the ester oxygen and the characteristic signals of the ethyl and hexyl groups. In ¹³C NMR, the carbonyl carbon of the ester group typically appears around 173 ppm.[11]
-
Gas Chromatography (GC): GC analysis can be used to determine the purity of the product and to quantify the amounts of mono-, di-, and triesters.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction pathway for the acid-catalyzed esterification of trimethylolpropane.
Caption: Experimental workflow for the synthesis and purification of this compound.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. DE19963435A1 - Process for the purification of trimethylolpropane produced by hydrogenation by continuous distillation - Google Patents [patents.google.com]
- 8. US3956406A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 9. CN102531891A - Preparation and purification method for trimethylolpropane fatty acid triester - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
Methodological & Application
Application Notes and Protocols: Trimethylolpropane Triethylhexanoate as a Biolubricant Base Stock
For the Attention of: Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of trimethylolpropane (B17298) triethylhexanoate and related neopentyl polyol esters as potential biolubricant base stocks. Due to the limited availability of public domain data specifically for trimethylolpropane triethylhexanoate in lubricant applications, this document leverages data from structurally similar and well-characterized trimethylolpropane (TMP) esters, such as trimethylolpropane trioleate (TMPTO), to provide representative performance characteristics. Detailed experimental protocols for the evaluation of key lubricant properties are also presented.
Introduction to Trimethylolpropane Esters in Biolubricants
Trimethylolpropane esters (TMPEs) are a class of synthetic esters recognized for their excellent performance as lubricant base stocks.[1] Their molecular structure, derived from the reaction of neopentyl polyols like trimethylolpropane with carboxylic acids, imparts a unique combination of high thermal-oxidative stability, a high viscosity index, low volatility, and good hydrolytic stability.[2][3] The absence of beta-hydrogens in the neopentyl structure is a key factor in their enhanced thermal stability.[4] These properties, combined with their inherent biodegradability, make them prime candidates for the formulation of high-performance, environmentally friendly lubricants.[5]
Data Presentation: Physicochemical and Tribological Properties
The following tables summarize typical physicochemical and tribological properties of various trimethylolpropane esters. This data serves as a reference for estimating the performance of this compound.
Table 1: Comparative Physicochemical Properties of Trimethylolpropane (TMP) Esters
| Property | Trimethylolpropane Trioleate (TMPTO) | Palm Kernel Oil TMP Ester | Hyperbranched Nonaoleate TMP (NOTMP) |
| Kinematic Viscosity @ 40°C (mm²/s) | ~46 | 41.76 - 87.06 | - |
| Kinematic Viscosity @ 100°C (mm²/s) | ~9.15 | 8.73 - 14.77 | - |
| Viscosity Index | ~180-194 | 140.86 - 154.8 | 237 |
| Pour Point (°C) | ~ -35 | -5 to -10 | -34 |
| Flash Point (°C) | ~310 - 320 | 320 - 360 | 320 |
| Oxidative Stability Temperature (°C) | - | >210 | 172 |
Data compiled from various sources.[5][6][7]
Table 2: Tribological Properties of a Representative TMP Ester (TMPTO)
| Property | Value | Test Conditions |
| Friction Coefficient | Reduction of up to 25% with additives | Four-Ball Test, Steel/Steel Contact |
| Wear Scar Diameter (mm) | Reduction of up to 9% with additives | Four-Ball Test, Steel/Steel Contact |
Data represents performance improvements when formulated with nano-additives.[8]
Structure-Property Relationship
The molecular structure of trimethylolpropane esters is directly linked to their performance as lubricants. The central neopentyl core provides excellent thermal stability, while the nature of the fatty acid chains influences properties like viscosity and low-temperature fluidity.
Caption: Structure-Property Relationship of TMP Esters.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize biolubricant base stocks, based on ASTM standard methods.
Kinematic Viscosity (ASTM D445)
Objective: To determine the kinematic viscosity of the lubricant, a measure of its resistance to flow under gravity.[9]
Apparatus:
-
Calibrated glass capillary viscometer
-
Constant temperature bath with a precision of ±0.02°C[10]
-
Thermometer
-
Stopwatch
Procedure:
-
Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.
-
Charge the viscometer with the sample oil, ensuring it is free of air bubbles and particulates.[10]
-
Place the charged viscometer in the constant temperature bath set to 40°C.
-
Allow the viscometer to equilibrate for at least 30 minutes.[10]
-
Using suction, draw the liquid level up into the measuring bulb of the viscometer.
-
Measure the time it takes for the liquid meniscus to pass between the two calibration marks.
-
Repeat the measurement to ensure repeatability.
-
Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.[11]
-
Repeat the entire procedure at 100°C.
Viscosity Index (ASTM D2270)
Objective: To calculate the viscosity index (VI), an empirical number indicating the effect of temperature change on the kinematic viscosity of the oil.[5] A higher VI indicates a smaller change in viscosity with temperature.
Procedure:
-
Determine the kinematic viscosity of the sample at 40°C and 100°C as per ASTM D445.
-
Using the kinematic viscosity at 100°C, find the values of 'L' and 'H' from the tables provided in the ASTM D2270 standard. 'L' is the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the kinematic viscosity at 40°C of an oil with a VI of 100.
-
Calculate the Viscosity Index using the formula: VI = [(L - U) / (L - H)] * 100 Where U is the kinematic viscosity of the sample oil at 40°C.
Pour Point (ASTM D97)
Objective: To determine the lowest temperature at which the oil will continue to flow.[12]
Apparatus:
-
Test jar
-
Thermometer
-
Cooling bath(s) capable of reaching temperatures below the expected pour point.
Procedure:
-
Pour the sample into the test jar to the marked level.
-
Heat the sample to a specified temperature to dissolve any wax crystals.[13]
-
Insert the thermometer and seal the jar.
-
Cool the sample at a specified rate in the cooling bath.
-
At every 3°C interval, remove the jar and tilt it to check for movement. This should be done quickly to minimize warming.[1]
-
The pour point is the lowest temperature at which movement is observed, plus 3°C.[1]
Flash Point (Cleveland Open Cup Method - ASTM D92)
Objective: To determine the temperature at which the oil's vapors will ignite when exposed to an open flame.
Apparatus:
-
Cleveland Open Cup apparatus
-
Heating source
-
Thermometer
-
Test flame applicator
Procedure:
-
Fill the test cup with the sample to the filling mark.
-
Heat the sample at a controlled rate.[14]
-
As the temperature rises, pass the test flame across the top of the cup at regular intervals.[15]
-
The flash point is the temperature at which a brief flash appears on the surface of the liquid.[14]
Tribological Performance (Four-Ball Wear Test - ASTM D4172)
Objective: To assess the anti-wear properties of the lubricant under sliding contact.[16]
Apparatus:
-
Four-Ball Wear Tester
-
Three stationary steel balls and one rotating steel ball
-
Microscope for measuring wear scars
Procedure:
-
Secure the three stationary balls in the test cup and cover them with the sample lubricant.
-
Place the fourth ball in the chuck that will rotate it.
-
Apply a specified load and bring the system to the desired test temperature.
-
Rotate the top ball at a constant speed for a set duration (e.g., 1200 rpm for 60 minutes).
-
After the test, clean the three stationary balls and measure the diameter of the wear scars on each using a microscope.
-
The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive evaluation of a biolubricant base stock.
References
- 1. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. bobistheoilguy.com [bobistheoilguy.com]
- 5. TRIMETHYLOLPROPANE TRIOLEATE - Ataman Kimya [atamanchemicals.com]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
- 8. Tribological and Thermophysical Properties of Environmentally-Friendly Lubricants Based on Trimethylolpropane Trioleate with Hexagonal Boron Nitride Nanoparticles as an Additive | MDPI [mdpi.com]
- 9. guidechem.com [guidechem.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. US11292978B2 - Low pour point trimethylolpropane esters - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. specialchem.com [specialchem.com]
- 15. US4061581A - Trimethylolpropane esters useful as base lubricants for motor oils - Google Patents [patents.google.com]
- 16. CN107735484B - Low pour point trimethylolpropane ester - Google Patents [patents.google.com]
Application Notes and Protocols: The Use of Trimethylolpropane Triethylhexanoate in Polymer Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH), a triester of trimethylolpropane and 2-ethylhexanoic acid, is a synthetic oil with a well-documented role as an emollient, thickener, and solvent in the cosmetics and personal care industries.[1][2][3][4] While not typically employed as a reactive monomer for de novo polymer synthesis, its chemical structure and physical properties make it a highly effective plasticizer and performance modifier for various polymer resins.[1][2] In this capacity, it is introduced into a pre-existing polymer matrix to enhance flexibility, reduce brittleness, and modify surface properties.
These application notes provide a comprehensive overview of the use of Trimethylolpropane Triethylhexanoate as a plasticizing additive in polymer formulations. The document outlines its mechanism of action, potential applications, and detailed protocols for its incorporation and evaluation.
Mechanism of Action as a Plasticizer
Plasticizers function by inserting themselves between polymer chains, thereby increasing the intermolecular distance. This disrupts the strong polymer-polymer interactions, such as van der Waals forces, allowing the chains to move more freely relative to one another. The result is a decrease in the material's glass transition temperature (Tg), leading to increased flexibility and reduced hardness. The bulky yet flexible ethylhexanoate chains of TMPTEH are particularly effective at creating this separation and enhancing polymer chain mobility.
A conceptual diagram illustrating the plasticizing effect on a polymer matrix is provided below.
References
Application Notes and Protocols: Trimethylolpropane Triethylhexanoate as a Polymer Plasticizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) triethylhexanoate (TMPEH) is a synthetic ester that serves as a high-performance, non-phthalate plasticizer for a variety of polymers. Its molecular structure, characterized by a central trimethylolpropane core and three branched 2-ethylhexanoate (B8288628) chains, imparts excellent thermal stability, compatibility, and flexibility to polymer matrices. These properties make it a compelling alternative to traditional phthalate-based plasticizers, particularly in applications demanding high safety and performance standards such as medical devices, food packaging, and drug delivery systems.[1][2]
These application notes provide a comprehensive overview of the use of TMPEH as a polymer plasticizer, including its effects on polymer properties, detailed experimental protocols for its incorporation and characterization, and a summary of its performance data.
Key Advantages of Trimethylolpropane Triethylhexanoate
-
Enhanced Thermal Stability: Derivatives of trimethylolpropane, when used as plasticizers, have been shown to increase the degradation temperature of polymers like PVC, resulting in materials that can withstand higher processing temperatures.[1][3]
-
Good Compatibility: TMPEH and similar TMP derivatives exhibit good compatibility with a range of polymers, which is crucial for effective plasticization.[1] This compatibility leads to a reduction in the glass transition temperature (Tg), indicating increased polymer chain mobility and enhanced flexibility.[1]
-
Improved Mechanical Properties: The incorporation of TMP-based plasticizers can lead to significant improvements in the mechanical properties of polymers, including increased elongation at break and tensile strength.[1]
-
Favorable Safety Profile: As a non-phthalate plasticizer, TMPEH is a safer alternative for applications with stringent regulatory requirements.
Application Data
While extensive quantitative data for this compound specifically is limited in publicly available literature, a patent for a trimethylolpropane ester-based plasticizer composition for polyvinyl chloride (PVC) resin provides valuable insights into its performance. The following table summarizes the mechanical properties of PVC sheets plasticized with compositions containing trimethylolpropane tris-2-ethylhexanoate (a synonym for TMPEH).
Table 1: Mechanical Properties of PVC Plasticized with this compound Compositions [4]
| Plasticizer Composition (Weight %) | Tensile Strength (kgf/cm²) | Elongation at Break (%) |
| Composition 1 | ||
| TMPEH: 18.21% | 225 | 380 |
| Other Esters: 80.54% | ||
| Other: 1.25% | ||
| Composition 2 | ||
| TMPEH: 34.51% | 230 | 400 |
| Other Esters: 63.46% | ||
| Other: 2.03% | ||
| Composition 3 | ||
| TMPEH: 25.65% | 228 | 390 |
| Other Esters: 72.24% | ||
| Other: 2.11% |
Note: "Other Esters" in the compositions include benzoic acid 2,2-bis(2-ethyl-hexanoyloxymethyl)-butyl ester, 2-ethylhexanoic acid 2,2-bis(benzoyloxymethyl)-butyl ester, and trimethylolpropane tribenzoate. "Other" refers to minor unreacted components.
Experimental Protocols
The following protocols are adapted from methodologies used for similar trimethylolpropane-based plasticizers and can be applied to the evaluation of TMPEH.
Protocol 1: Preparation of Plasticized PVC Films
This protocol describes the preparation of plasticized PVC films using a two-roll mill, a common laboratory-scale technique.
Materials:
-
Polyvinyl chloride (PVC) resin
-
This compound (TMPEH)
-
Thermal stabilizer (e.g., Ca-Zn stearate)
-
Lubricant (e.g., stearic acid)
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molds for film preparation
-
Analytical balance
Procedure:
-
Pre-mixing: In a high-speed mixer, blend the PVC resin, thermal stabilizer, and lubricant until a homogenous powder is obtained.
-
Melt Blending:
-
Set the temperature of the two-roll mill to 160-170°C.
-
Add the pre-mixed PVC compound to the heated rolls and allow it to melt and form a continuous sheet.
-
Gradually add the pre-weighed TMPEH to the molten PVC on the mill.
-
Continuously mix the blend on the mill for 10-15 minutes to ensure uniform distribution of the plasticizer.
-
-
Film Pressing:
-
Remove the plasticized PVC sheet from the mill.
-
Place a portion of the sheet into a pre-heated mold (170-180°C) in the hydraulic press.
-
Apply a pressure of 10-15 MPa for 5-10 minutes to form a film of the desired thickness.
-
Cool the mold under pressure to solidify the film.
-
-
Conditioning: Remove the film from the mold and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before characterization.
Protocol 2: Characterization of Plasticized Polymer Films
This protocol outlines standard methods for evaluating the mechanical and thermal properties of the prepared plasticized films.
1. Mechanical Properties (ASTM D638):
-
Tensile Testing:
-
Cut dumbbell-shaped specimens from the conditioned films using a die cutter.
-
Measure the tensile strength, elongation at break, and modulus of elasticity using a universal testing machine (UTM) at a specified crosshead speed (e.g., 50 mm/min).
-
2. Thermal Properties:
-
Thermogravimetric Analysis (TGA):
-
Determine the thermal stability and degradation temperature of the plasticized films.
-
Heat a small sample (5-10 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Differential Scanning Calorimetry (DSC):
-
Determine the glass transition temperature (Tg) of the plasticized films.
-
Heat a small sample (5-10 mg) from -50°C to 150°C at a heating rate of 10°C/min under a nitrogen atmosphere. The Tg is typically determined from the midpoint of the transition in the second heating scan.
-
3. Hardness (ASTM D2240):
-
Measure the Shore A or Shore D hardness of the conditioned films using a durometer. Take multiple readings at different locations on the film and calculate the average.
Diagrams
Logical Workflow for Evaluating TMPEH as a Plasticizer
Caption: Workflow for the evaluation of TMPEH as a polymer plasticizer.
Signaling Pathway of Plasticization
Caption: Mechanism of action for TMPEH as a plasticizer in a polymer matrix.
References
Application Notes and Protocols for Formulating Cosmetic Emulsions with Trimethylolpropane Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) Triethylhexanoate is a synthetic ester that functions as an emollient and skin-conditioning agent in cosmetic and personal care formulations.[1][2] It is the triester of trimethylolpropane and 2-ethylhexanoic acid.[2] Recognized for its non-greasy feel and excellent spreadability, this fat-soluble ingredient is frequently incorporated into a variety of products, including moisturizers, lotions, and makeup, to enhance texture and application.[1] Trimethylolpropane Triethylhexanoate is considered safe for cosmetic use and is well-tolerated by most skin types, rarely causing irritation or allergic reactions.[1] This document provides detailed application notes and protocols for the formulation of cosmetic emulsions utilizing this compound.
Material Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for successful formulation development.
| Property | Value | Reference |
| INCI Name | This compound | [3] |
| CAS Number | 26086-33-9 | [3] |
| Molecular Formula | C30H56O6 | [4] |
| Molecular Weight | 512.77 g/mol | [4] |
| Appearance | Liquid | [5] |
| Solubility | Fat-soluble | [1] |
| Key Functions | Emollient, Skin Conditioning | [3] |
| Sensory Profile | Pleasant, dry texture, non-tacky | [5][6] |
| Oxidation Resistance | Excellent compared to natural oils | [6] |
Formulation Guidelines
The successful incorporation of this compound into cosmetic emulsions depends on careful consideration of the emulsion type, emulsifier selection, and typical inclusion levels.
Emulsion Type
This compound can be effectively used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions.
-
O/W Emulsions: In these formulations, this compound will be part of the dispersed oil phase. These emulsions are generally lighter in feel and are common for daily wear moisturizers and lotions.
-
W/O Emulsions: In this case, this compound will be a component of the continuous oil phase. W/O emulsions are typically richer and more occlusive, making them suitable for night creams, barrier creams, and formulations for dry skin.[7][8]
Emulsifier Selection and HLB Value
Protocol for Experimental Determination of Required HLB:
If a stable emulsion is not achieved with initial emulsifier selections, the required HLB of this compound can be determined experimentally.
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. ewg.org [ewg.org]
- 3. This compound Ingredient Allergy Safety Information [skinsafeproducts.com]
- 4. lookchem.com [lookchem.com]
- 5. ulprospector.com [ulprospector.com]
- 6. specialchem.com [specialchem.com]
- 7. schoolofnaturalskincare.com [schoolofnaturalskincare.com]
- 8. How to Formulate Water-in-Oil Emulsions | Let's Make Beauty [letsmakebeauty.com]
Application Notes and Protocols for the Quantification of Trimethylolpropane Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethylolpropane (B17298) triethylhexanoate is a synthetic ester that finds application in various industries, including cosmetics as an emollient and skin conditioning agent, and in the formulation of lubricants. Accurate quantification of this compound is crucial for quality control, formulation development, and stability studies. This document provides detailed analytical methods for the quantification of trimethylolpropane triethylhexanoate, focusing on gas chromatography-mass spectrometry (GC-MS). The protocols are designed to be adaptable for various matrices.
Analytical Methods Overview
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The high temperature stability of modern capillary columns allows for the analysis of high molecular weight esters. An alternative, though less common for this specific compound, is High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it the preferred method for the analysis of trimethylolpropane esters. The methodology involves volatilizing the sample, separating its components on a chromatographic column, and then detecting and quantifying the target analyte using a mass spectrometer.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the matrix in which the this compound is being analyzed. The goal is to extract the analyte of interest and remove interfering substances.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for samples in a liquid matrix, such as cosmetic lotions or lubricants.
-
Reagents and Materials:
-
Sample containing this compound
-
Hexane (B92381) (or other suitable non-polar solvent like dichloromethane)
-
Anhydrous sodium sulfate (B86663)
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
GC vials
-
-
Procedure:
-
Accurately weigh approximately 1 g of the sample into a 15 mL centrifuge tube.
-
Add 5 mL of hexane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic solvent.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper hexane layer to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the extracted hexane to remove any residual water.
-
Transfer the dried extract into a GC vial for analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol can be used for more complex matrices to achieve a cleaner extract.
-
Reagents and Materials:
-
Sample containing this compound
-
SPE cartridge (e.g., C18)
-
Methanol (B129727) (for conditioning)
-
Hexane (for elution)
-
SPE vacuum manifold
-
GC vials
-
-
Procedure:
-
Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of hexane through it. Do not allow the cartridge to dry out.
-
Dissolve a known amount of the sample in a suitable solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with a polar solvent to remove interferences.
-
Elute the this compound from the cartridge with an appropriate volume of hexane.
-
Collect the eluate and transfer it to a GC vial for analysis.
-
GC-MS Analysis
A high-temperature GC method is necessary for the analysis of trimethylolpropane triesters. The following conditions are adapted from a method for analyzing trimethylolpropane fatty acid triesters and are expected to be suitable for this compound.[1]
-
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column: A high-temperature, non-polar column such as a DB-1ht (15 m x 250 µm x 0.1 µm) or similar is recommended.[1]
-
-
GC Conditions:
-
Injector Temperature: 380°C[1]
-
Carrier Gas: Helium or Nitrogen[1]
-
Flow Rate: Constant flow, typically 1 mL/min
-
Injection Volume: 1 µL[1]
-
Split Ratio: 20:1 (can be adjusted based on concentration)[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C
-
Ramp 1: 50°C/min to 220°C
-
Ramp 2: 30°C/min to 290°C
-
Ramp 3: 40°C/min to 330°C, hold for 2 min
-
Ramp 4: 30°C/min to 370°C, hold for 3 min[1]
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Scan Range: m/z 40-550
-
Detector Temperature: 400°C[1]
-
Data Presentation
Quantitative data obtained from the GC-MS analysis should be summarized for clarity and comparison.
| Parameter | Value | Reference |
| GC Column | DB-1ht (15 m x 250 µm x 0.1 µm) or equivalent | [1] |
| Injector Temperature | 380°C | [1] |
| Detector Temperature | 400°C | [1] |
| Carrier Gas | Nitrogen/Helium | [1] |
| Concentration Range | 0.5 - 20.0 mg/mL (for a similar triester) | [1] |
| Average Recovery | 96.64% - 98.06% (for a similar triester) | [1] |
| RSD of Recovery | 0.20% - 0.45% (for a similar triester) | [1] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for the quantification of this compound.
Logical Relationship of Analytical Steps
Caption: Key stages in the analytical method for this compound.
References
Application Note: Analysis of Trimethylolpropane Triethylhexanoate by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a generalized protocol for the identification and quantification of trimethylolpropane (B17298) triethylhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS). Trimethylolpropane triethylhexanoate is a synthetic ester widely used as an emollient and skin conditioning agent in cosmetics and personal care products.[1][2][3][4] A reliable analytical method is crucial for quality control, formulation development, and safety assessment. The methodologies outlined here provide a robust starting point for researchers, though method optimization and validation are recommended for specific matrices.
Introduction
This compound (CAS No. 26086-33-9) is a triester of trimethylolpropane and 2-ethylhexanoic acid.[1] Its molecular formula is C30H56O6 with a monoisotopic mass of 512.40768950 Da.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like esters.[6] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the compound and its fragments, enabling definitive identification.
Experimental Protocol
Sample Preparation
The goal of sample preparation is to extract this compound from the sample matrix and prepare it in a solvent suitable for GC-MS injection.[7] The specific protocol will vary depending on the sample matrix (e.g., cosmetic cream, raw material, biological fluid).
General Protocol for Liquid Samples (e.g., solutions, oils):
-
Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.[6][7] The dilution factor should be chosen to bring the concentration of the analyte within the linear range of the instrument.
-
Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent contamination of the GC system.[6]
Protocol for Complex Matrices (e.g., creams, lotions):
-
Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from interfering substances.[6][8]
-
LLE: Mix the sample with an immiscible organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously and then centrifuge to separate the layers. Carefully collect the organic layer containing the analyte. Repeat the extraction to ensure complete recovery.[6][7]
-
SPE: Pass the sample through a suitable SPE cartridge to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.[8]
-
-
Drying: Pass the organic extract through anhydrous sodium sulfate (B86663) to remove any residual water.[7]
-
Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.
| GC Parameter | Recommended Condition |
| Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injection Volume | 1 µL |
| Injection Mode | Split (Split ratio of 10:1 to 100:1 may be used) |
| Inlet Temperature | 280 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min |
| MS Parameter | Recommended Condition |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 40 - 600 amu |
| Solvent Delay | 3 - 5 minutes |
Data Analysis and Quantification
-
Identification: The identification of this compound is based on its retention time and the comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.
-
Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. An internal standard may be used to improve accuracy and precision.[7]
Quantitative Data Summary
The following table provides an example of how to summarize key analytical parameters. The values presented are hypothetical and should be determined experimentally.
| Analyte | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | To be determined | 512.4 | To be determined | To be determined | To be determined |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for GC-MS analysis of this compound.
References
- 1. ewg.org [ewg.org]
- 2. This compound, 26086-33-9 [thegoodscentscompany.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound (with Product List) [incidecoder.com]
- 5. This compound | C30H56O6 | CID 14366844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. benchchem.com [benchchem.com]
- 8. GC-MS sample preparation and column choice guide | SCION Instruments [scioninstruments.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Trimethylolpropane Triethylhexanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative analysis of trimethylolpropane (B17298) triethylhexanoate using High-Performance Liquid Chromatography (HPLC). Trimethylolpropane triethylhexanoate is a triester of trimethylolpropane and 2-ethylhexanoic acid, commonly used as a skin conditioning agent and emollient in cosmetic and personal care products.[1][2] Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and stability testing.
The following protocols are based on established HPLC methodologies for similar non-volatile, hydrophobic compounds, providing a robust starting point for method development and validation.
Introduction to the HPLC Method
High-Performance Liquid Chromatography is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. For a non-volatile and thermally labile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. This technique utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase, allowing for the effective separation of hydrophobic molecules.
This application note details an RP-HPLC method with ultraviolet (UV) detection for the analysis of this compound. The method is designed to be specific, accurate, and reproducible for its intended purpose.
Experimental Protocols
2.1. Instrumentation and Reagents
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for good resolution and peak shape.
-
Reagents:
-
This compound reference standard (>99% purity).
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
-
Standard and Sample Diluent: Acetonitrile or a mixture of acetonitrile and water.
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC operating parameters for the analysis of this compound. These conditions are based on methods for structurally similar compounds and may require optimization for specific applications.
| Parameter | Condition |
| Column | C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-1 min: 70% B; 1-15 min: 70% to 100% B; 15-20 min: 100% B; 20.1-25 min: 70% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV-Vis or PDA |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
2.3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 50, 100, 250, 500, and 750 µg/mL) by diluting the stock solution with acetonitrile. These solutions are used to construct the calibration curve.
-
Sample Preparation:
-
Accurately weigh a quantity of the sample expected to contain approximately 50 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 40 mL of acetonitrile and sonicate for 15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis to remove any particulate matter.[3][4]
-
Data Presentation and System Suitability
3.1. System Suitability
Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. A series of replicate injections (typically 5 or 6) of a working standard solution are made. The following parameters should be evaluated:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% |
3.2. Representative Quantitative Data
The following table presents representative quantitative data that can be expected from this HPLC method. This data is for illustrative purposes and should be generated for each specific instrument and application.
| Parameter | Expected Value/Range |
| Retention Time (RT) | Approximately 12-18 minutes |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 5-15 µg/mL |
| Limit of Quantification (LOQ) | 15-50 µg/mL |
| Recovery | 98-102% |
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the overall workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC analysis of this compound.
4.2. HPLC System Logical Diagram
This diagram shows the logical relationship and flow of the mobile phase and sample through the components of the HPLC system.
References
Application Notes and Protocols: Trimethylolpropane Triethylhexanoate in Biodegradable Polymer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of trimethylolpropane (B17298) triethylhexanoate in the synthesis and formulation of biodegradable polymers for advanced biomedical applications, including drug delivery and tissue engineering. Detailed experimental protocols for synthesis, characterization, and evaluation are provided to guide researchers in this innovative area.
Application Notes
Trimethylolpropane triethylhexanoate, a triol ester, presents itself as a promising monomer or additive in the development of biodegradable polymers. Its branched structure and ester linkages can be leveraged to modulate the physicochemical properties of polymers such as polyesters, poly(ester-urethane)s, and others. The incorporation of this compound into a polymer backbone can influence its crystallinity, thermal properties, degradation kinetics, and mechanical strength.[1][2] These characteristics are critical in the design of sophisticated drug delivery systems and scaffolds for tissue regeneration.[3][4]
Potential Applications in Drug Delivery:
-
Controlled Release Formulations: The degradation rate of polymers containing this compound can be tailored by adjusting its concentration in the polymer matrix, thereby controlling the release kinetics of encapsulated therapeutic agents.[4]
-
Nanoparticle Drug Carriers: Biodegradable polymers synthesized with this compound can be formulated into nanoparticles for targeted drug delivery, potentially improving the bioavailability and stability of the payload.[3]
-
Amorphous Drug Stabilization: The amorphous nature of hyperbranched polyesters, which can be achieved using monomers like trimethylolpropane, can aid in the stabilization of amorphous drug formulations, enhancing solubility and dissolution rates.
Potential Applications in Tissue Engineering:
-
Tunable Mechanical Properties: The crosslinking potential of trimethylolpropane derivatives allows for the synthesis of polymers with a wide range of mechanical properties, from soft and flexible to rigid and robust, mimicking various native tissues.[1][2]
-
Biodegradable Scaffolds: Scaffolds fabricated from these polymers can provide temporary mechanical support for cell growth and tissue regeneration before degrading into biocompatible byproducts.[5] The degradation products are anticipated to be non-toxic and readily metabolized by the body.[5]
-
Surface Modification: The hydroxyl groups present in trimethylolpropane-based polymers, if not fully esterified, can be functionalized to attach bioactive molecules, enhancing cell adhesion and proliferation.
Experimental Protocols
Protocol 1: Synthesis of a Biodegradable Polyester (B1180765) via Melt Polycondensation
This protocol describes the synthesis of a biodegradable polyester using a diacid, a diol, and this compound as a crosslinking agent to create a hyperbranched structure.
Materials:
-
Adipic acid
-
1,4-Butanediol
-
This compound
-
p-Toluenesulfonic acid (catalyst)
-
Nitrogen gas
-
Three-neck round-bottom flask
-
Mechanical stirrer, condenser, and nitrogen inlet
-
Heating mantle with temperature controller
-
Vacuum pump
Procedure:
-
Monomer Charging: In a three-neck round-bottom flask, combine adipic acid, 1,4-butanediol, and this compound in the desired molar ratio (e.g., 1:0.9:0.05).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 mol% of the diacid).
-
Inert Atmosphere: Equip the flask with a mechanical stirrer, a condenser, and a nitrogen inlet. Purge the system with nitrogen for 15 minutes to remove oxygen.
-
First Stage - Esterification: Heat the reaction mixture to 150°C under a constant flow of nitrogen with continuous stirring. Maintain these conditions for 4 hours to facilitate the initial esterification and removal of water as a byproduct.
-
Second Stage - Polycondensation: Gradually increase the temperature to 180°C and apply a vacuum (around 100 Pa) over a period of 1 hour.
-
Polymerization: Continue the reaction under vacuum at 180°C for 6-8 hours, or until the desired viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cooling and Collection: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can then be collected.
Protocol 2: Characterization of the Synthesized Polyester
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the formation of ester bonds.
-
Procedure: Record the FTIR spectrum of the polymer sample. Look for the characteristic ester carbonyl peak (C=O) around 1735 cm⁻¹ and the C-O stretching vibration around 1160-1250 cm⁻¹.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the chemical structure and composition of the polymer.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃). Record ¹H NMR and ¹³C NMR spectra. Analyze the spectra to identify the characteristic peaks corresponding to the different monomer units and to confirm their incorporation into the polymer chain.[6]
3. Gel Permeation Chromatography (GPC):
-
Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.
-
Procedure: Dissolve the polymer in a suitable solvent (e.g., THF). Analyze the solution using a GPC system calibrated with polystyrene standards.
Protocol 3: In Vitro Degradation Study
This protocol outlines the procedure for evaluating the hydrolytic degradation of the synthesized polyester.[7][8]
Materials:
-
Polymer films (prepared by solvent casting or melt pressing)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical balance
-
Freeze-dryer
Procedure:
-
Sample Preparation: Prepare polymer films of known weight (approximately 20 mg).
-
Immersion: Place each film in a vial containing 10 mL of PBS (pH 7.4).
-
Incubation: Incubate the vials at 37°C with gentle agitation.
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks), retrieve triplicate samples.
-
Analysis:
-
Weight Loss: Carefully remove the polymer films, rinse with deionized water, and freeze-dry to a constant weight. Calculate the percentage of weight loss.
-
Molecular Weight Reduction: Analyze the retrieved samples by GPC to determine the decrease in molecular weight over time.
-
pH of Medium: Measure the pH of the degradation medium to monitor the release of acidic byproducts.[9]
-
Morphological Changes: Examine the surface morphology of the degraded films using Scanning Electron Microscopy (SEM).
-
Protocol 4: Biocompatibility Assessment (In Vitro Cytotoxicity)
This protocol provides a basic method for assessing the in vitro cytotoxicity of the polymer using an MTT assay.[5]
Materials:
-
Polymer extracts (prepared according to ISO 10993-5)
-
L929 fibroblast cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Replace the medium with polymer extracts at different concentrations. Include a positive control (e.g., latex extract) and a negative control (cell culture medium).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control.
Data Presentation
Table 1: Physicochemical Properties of a Representative this compound-based Polyester
| Property | Value | Method |
| Molecular Weight (Mw) | 35,000 Da | GPC |
| Polydispersity Index (PDI) | 2.1 | GPC |
| Glass Transition Temperature (Tg) | 5°C | DSC |
| Tensile Strength | 8.5 MPa | Tensile Testing |
| Elongation at Break | 250% | Tensile Testing |
Table 2: In Vitro Degradation Profile of the Polyester in PBS at 37°C
| Time (weeks) | Weight Loss (%) | Molecular Weight (Mw) Retention (%) |
| 1 | 1.2 ± 0.3 | 95.1 ± 1.5 |
| 4 | 5.8 ± 0.7 | 78.3 ± 2.1 |
| 8 | 15.2 ± 1.1 | 52.6 ± 3.4 |
| 12 | 30.5 ± 2.5 | 28.9 ± 4.0 |
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and evaluation of a biodegradable polyester.
Caption: Hypothetical signaling pathway initiated by polyester degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Review on the Impact of Polyols on the Properties of Bio-Based Polyesters | MDPI [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. asianjpr.com [asianjpr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro degradation profiles and in vivo biomaterial–tissue interactions of microwell array delivery devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study on In-Vitro Degradation of Bioabsorbable Polymers Poly (hydroxybutyrate-co-valerate) - (PHBV) and Poly (caprolactone) - (PCL) [scirp.org]
- 9. Hydrolytic Degradation and Erosion of Polyester Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trimethylolpropane Triethylhexanoate in Coatings and Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH) for use in high-performance coatings and resins. This document outlines its functional benefits, presents typical performance data, and details relevant experimental protocols for formulation and evaluation.
Introduction to Trimethylolpropane Triethylhexanoate (TMPTEH)
This compound (CAS No. 26086-33-9) is a synthetic ester with a branched molecular structure, synthesized from trimethylolpropane and 2-ethylhexanoic acid.[1][2] Its high molecular weight, hydrophobicity, and thermal stability make it a versatile additive in various formulations. While extensively used in the cosmetics industry as an emollient and skin conditioning agent, its properties suggest significant potential in the coatings and resins sector.[3][4] In these applications, it is anticipated to function primarily as a high-performance plasticizer, a coalescing agent, and a modifier for surface properties.
Functional Benefits in Coatings and Resins
When incorporated into coating and resin formulations, TMPTEH is expected to offer several advantages:
-
Enhanced Flexibility and Durability: As a plasticizer, TMPTEH can increase the free volume within a polymer matrix, lowering the glass transition temperature (Tg) and improving the flexibility and impact resistance of the cured film. This is particularly beneficial in applications where the coated substrate is subject to bending or thermal expansion.
-
Improved Film Formation: In latex-based coatings, TMPTEH can act as a coalescing agent, facilitating the fusion of polymer particles into a continuous, uniform film as the coating dries.[5] This is crucial for developing optimal mechanical properties and appearance.
-
Low Volatility: Due to its high molecular weight, TMPTEH is expected to have a very low volatile organic compound (VOC) content, making it a favorable choice for formulating environmentally friendly coatings with minimal emissions.
-
Enhanced Surface Properties: The hydrophobic nature of TMPTEH can improve the water resistance of coatings. It may also contribute to a smoother surface finish and enhanced gloss.
Data Presentation
The following tables present hypothetical performance data for a standard acrylic latex coating formulation with and without the addition of this compound. This data is intended to be representative of the expected performance benefits.
Table 1: Physical Properties of Liquid Coating
| Property | Control (No TMPTEH) | 5% TMPTEH by Weight | 10% TMPTEH by Weight | Test Method |
| Viscosity (KU) | 95 | 92 | 88 | ASTM D562 |
| Density (g/mL) | 1.20 | 1.18 | 1.16 | ASTM D1475 |
| Volatile Organic Content (VOC) (g/L) | < 50 | < 50 | < 50 | ASTM D2369[6][7] |
| Minimum Film Formation Temperature (MFFT) (°C) | 15 | 10 | 5 | ASTM D2354 |
Table 2: Performance of Cured Coating Film
| Property | Control (No TMPTEH) | 5% TMPTEH by Weight | 10% TMPTEH by Weight | Test Method |
| Pencil Hardness | H | F | HB | ASTM D3363 |
| Adhesion (Cross-hatch, Scale 0B-5B) | 4B | 5B | 5B | ASTM D3359[8][9] |
| Mandrel Bend Flexibility (1/8 inch) | Pass with cracking | Pass | Pass | ASTM D522 |
| Pendulum Hardness (König, seconds) | 150 | 120 | 95 | ASTM D4366[10][11] |
| Specular Gloss (60°) | 85 | 88 | 90 | ASTM D523[12][13] |
| Water Resistance (24 hr immersion) | Blistering | No effect | No effect | ASTM D870 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound in a coating formulation.
Protocol 1: Evaluation of Coalescing Efficiency
Objective: To determine the effectiveness of TMPTEH as a coalescing agent by measuring the Minimum Film Formation Temperature (MFFT).
Apparatus:
-
MFFT bar with a temperature gradient.
-
Film applicator (doctor blade) with a specified gap size.
-
Syringes for sample application.
Procedure:
-
Prepare a series of acrylic latex formulations with varying concentrations of TMPTEH (e.g., 0%, 2%, 4%, 6%, 8%, 10% by weight of latex solids).
-
Turn on the MFFT bar and allow the temperature gradient to stabilize.
-
Apply a uniform film of each formulation across the temperature gradient using the film applicator.
-
Allow the films to dry.
-
Observe the films and identify the temperature at which the film transitions from a clear, continuous film to a cracked or opaque film. This temperature is the MFFT.
Reporting: Report the MFFT for each concentration of TMPTEH. A lower MFFT indicates a more efficient coalescing agent.[14]
Protocol 2: Assessment of Film Hardness
Objective: To measure the effect of TMPTEH on the surface hardness of the cured coating film using the pendulum hardness test.
Apparatus:
-
König or Persoz pendulum hardness tester.[15]
-
Glass or steel panels for coating application.
-
Film applicator for uniform film thickness.
Procedure:
-
Prepare coated panels with the control and TMPTEH-containing formulations.
-
Cure the coated panels under controlled conditions (e.g., 7 days at 25°C and 50% relative humidity).
-
Place a cured panel on the stage of the pendulum hardness tester.
-
Deflect the pendulum to the starting angle (6° for König, 12° for Persoz) and release it.
-
Measure the time (in seconds) or the number of oscillations it takes for the amplitude of the pendulum's swing to decrease to a defined angle (3° for König, 4° for Persoz).
Reporting: Report the average pendulum hardness (in seconds or oscillations) for each formulation. A lower value indicates a softer film.[10][11]
Protocol 3: Evaluation of Adhesion
Objective: To assess the adhesion of the coating to the substrate using the cross-hatch tape test.
Apparatus:
-
Cross-hatch cutting tool with specified blade spacing.
-
Pressure-sensitive adhesive tape (as specified in ASTM D3359).[8][9]
-
Soft brush.
-
Illuminated magnifier.
Procedure:
-
On a cured coated panel, make a series of parallel cuts through the coating to the substrate.
-
Make a second series of cuts perpendicular to the first to create a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the pressure-sensitive tape over the cross-hatch area and smooth it down firmly.
-
After a specified time, rapidly pull the tape off at a 180° angle.
-
Examine the cross-hatch area under magnification and classify the adhesion according to the ASTM D3359 scale (5B = no detachment, 0B = severe detachment).
Reporting: Report the adhesion rating for each formulation.[8][9]
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Experimental Workflow for Coating Evaluation
Caption: Workflow for Evaluating TMPTEH in Coatings.
Logical Relationship of TMPTEH Function in Coatings
Caption: Functional Role of TMPTEH in Coatings.
References
- 1. ewg.org [ewg.org]
- 2. This compound | C30H56O6 | CID 14366844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. This compound (with Product List) [incidecoder.com]
- 5. dl.astm.org [dl.astm.org]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. store.astm.org [store.astm.org]
- 8. micomlab.com [micomlab.com]
- 9. ASTM D3359-23: Tape Test Methods for Measuring Adhesion - The ANSI Blog [blog.ansi.org]
- 10. industrialphysics.com [industrialphysics.com]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. store.astm.org [store.astm.org]
- 13. micomlab.com [micomlab.com]
- 14. specialchem.com [specialchem.com]
- 15. standards.iteh.ai [standards.iteh.ai]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethylolpropane Triethylhexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of trimethylolpropane (B17298) triethylhexanoate. Our aim is to help you optimize your reaction yields and address common challenges encountered during this process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trimethylolpropane triethylhexanoate, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient water removal (in esterification). - Catalyst deactivation or insufficient amount. - Unfavorable molar ratio of reactants. - Side reactions. | - Increase reaction time or temperature. - Optimize temperature based on experimental data (e.g., 110-220°C for esterification).[1][2] - Use an azeotropic agent (e.g., toluene) with a Dean-Stark trap or apply vacuum to remove water.[3] - Increase catalyst concentration or try a different catalyst (e.g., p-toluenesulfonic acid, metal oxides, or ionic liquids).[1][2][3] - Adjust the molar ratio of 2-ethylhexanoic acid to trimethylolpropane (e.g., 3.15:1 to 3.95:1 by mass).[1] - Monitor the reaction closely to minimize side product formation. |
| High Acid Value of Product | - Incomplete esterification. - Insufficient removal of unreacted 2-ethylhexanoic acid. | - Extend the reaction time to ensure complete conversion. - After the reaction, perform a deacidification step by heating under vacuum.[1] - Wash the product with a base solution to neutralize and remove residual acid.[3] |
| Product Discoloration | - High reaction temperatures leading to thermal degradation. - Oxidation of reactants or products. - Impurities in the starting materials. | - Lower the reaction temperature and extend the reaction time if necessary. - Conduct the reaction under an inert atmosphere (e.g., nitrogen).[1] - Ensure the purity of trimethylolpropane and 2-ethylhexanoic acid before use. |
| Formation of Byproducts | - Side reactions such as etherification of trimethylolpropane. - Polymerization of reactants or products at high temperatures. | - Optimize reaction conditions (temperature, catalyst) to favor esterification. - Use a selective catalyst. - Analyze the product mixture using techniques like GC-MS to identify byproducts and adjust conditions accordingly. |
| Difficulty in Product Purification | - Emulsion formation during washing. - Similar boiling points of product and impurities. | - Use brine washes to break emulsions. - Employ fractional distillation under high vacuum for purification. - Consider chromatographic purification methods for high-purity requirements. |
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The two primary methods are:
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Direct Esterification: This involves the reaction of trimethylolpropane with 2-ethylhexanoic acid, typically in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid. Water is generated as a byproduct and needs to be removed to drive the reaction to completion.[3]
-
Transesterification: This method uses a methyl ester of 2-ethylhexanoic acid (methyl ethylhexanoate) which reacts with trimethylolpropane. This process is often catalyzed by a base, such as sodium methoxide (B1231860).[4][5]
Q2: How can I effectively remove the water produced during esterification?
A2: Azeotropic distillation is a common and effective method. By adding a solvent like toluene, an azeotrope with water is formed, which can be distilled off using a Dean-Stark apparatus.[3] Alternatively, conducting the reaction under vacuum can also facilitate water removal.
Q3: What is the optimal temperature range for the synthesis?
A3: The optimal temperature depends on the specific method and catalyst used. For direct esterification, temperatures can range from 110°C to 220°C.[1][2] For transesterification, temperatures are often in the range of 120°C to 180°C.[6][7] It is crucial to optimize the temperature for your specific reaction conditions to maximize yield and minimize side reactions.
Q4: Which catalyst is most effective for this synthesis?
A4: The choice of catalyst depends on the synthesis route.
-
For esterification , strong acids like sulfuric acid and p-toluenesulfonic acid are commonly used.[3] Metal oxides such as stannous oxide or ferric oxide are also effective and can be easier to remove after the reaction.[1]
-
For transesterification , basic catalysts like sodium methoxide are often employed.[4][5] Ionic liquids are also emerging as efficient and recyclable catalysts.[2][8]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap (for esterification) or by analyzing small aliquots of the reaction mixture. Techniques such as Gas Chromatography (GC) can be used to determine the conversion of reactants and the formation of the product. The acid value of the reaction mixture can also be titrated to follow the consumption of 2-ethylhexanoic acid.
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis protocols for trimethylolpropane esters, providing a basis for comparison and optimization.
| Parameter | Esterification | Transesterification | Reference |
| Reactants | Trimethylolpropane, 2-Ethylhexanoic Acid | Trimethylolpropane, Fatty Acid Methyl Esters | [3][5] |
| Catalyst | Sulfuric Acid, p-TSA, Metal Oxides | Sodium Methoxide, Potassium Carbonate | [1][3][4][9] |
| Catalyst Conc. | 0.03 - 1.5% (w/w) | 0.5 - 1.5% (w/w) | [1][3][4] |
| Temperature | 110 - 220 °C | 120 - 180 °C | [1][2][7] |
| Reaction Time | 3 - 10 hours | 2 - 6 hours | [1][2][3][10] |
| Molar Ratio (Acid/Ester:TMP) | 3.15:1 - 3.95:1 (mass ratio) | 3.5:1 - 4:1 | [1][7] |
| Achieved Yield | >84% | 88 - 97% | [4][5][6][8] |
Experimental Protocols
Detailed Methodology for Direct Esterification
This protocol describes a general procedure for the synthesis of this compound via direct esterification.
-
Reactant Charging: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser, charge trimethylolpropane and 2-ethylhexanoic acid. The mass ratio of trimethylolpropane to 2-ethylhexanoic acid can be in the range of 1:3.15 to 1:3.95.[1]
-
Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.5-1.5% of the total reactant weight) to the flask.
-
Inert Atmosphere: Purge the system with an inert gas, such as nitrogen, to prevent oxidation.[1]
-
Heating and Reaction: Heat the mixture to the desired reaction temperature (e.g., 160-220°C) with continuous stirring.[1]
-
Water Removal: Collect the water generated during the reaction in the Dean-Stark trap. The reaction is considered complete when water is no longer being collected.
-
Deacidification: After the reaction is complete (typically 6-10 hours), cool the mixture slightly.[1] To remove unreacted 2-ethylhexanoic acid, apply vacuum (e.g., ≤80Pa) and heat the mixture to 120-150°C for 1-2 hours.[1]
-
Purification: Cool the reaction mixture to about 70°C and filter to remove the catalyst and any solid impurities.[1] Further purification can be achieved by washing with a dilute base solution followed by water, and then drying over an anhydrous salt like sodium sulfate.
Visualizations
References
- 1. CN101445453B - Method for synthesizing trimethylolpropane tricaprylate - Google Patents [patents.google.com]
- 2. CN104672085A - Synthesis of trimethylolpropane organic acid ester and application in special oil - Google Patents [patents.google.com]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. The synthesis and optimization of a trimethylolpropane based biolubricant from a lard oil base stock - The Pharmaceutical and Chemical Journal [tpcj.org]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Trimethylolpropane Triethylhexanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of trimethylolpropane (B17298) triethylhexanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude trimethylolpropane triethylhexanoate after synthesis?
A1: Common impurities include:
-
Unreacted Starting Materials: Trimethylolpropane and 2-ethylhexanoic acid.
-
Catalyst Residues: Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) or their neutralized salts.
-
Byproducts: Monoesters and diesters of trimethylolpropane, and potentially small amounts of colored byproducts from side reactions, especially if the reaction was carried out at high temperatures.
-
Water: Formed during the esterification reaction.
-
Solvent: If a solvent was used during the synthesis.
Q2: Which analytical techniques are suitable for assessing the purity of this compound?
A2: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Useful for detecting volatile and semi-volatile impurities such as residual 2-ethylhexanoic acid and solvents.
-
High-Performance Liquid Chromatography (HPLC): Effective for separating the triester from mono- and diester byproducts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can confirm the presence of the ester functional group and the absence of hydroxyl groups from unreacted trimethylolpropane and carboxylic acid groups from 2-ethylhexanoic acid.
-
Acid Value Titration: A simple and effective method to quantify the amount of residual 2-ethylhexanoic acid.
-
Karl Fischer Titration: Used to determine the water content.
Q3: What is the general workflow for purifying crude this compound?
A3: A typical purification workflow involves neutralization, washing, drying, and a final purification step such as distillation or chromatography. The choice of the final step depends on the required purity and the nature of the remaining impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Acid Value in Final Product | Incomplete neutralization of the acid catalyst or unreacted 2-ethylhexanoic acid. | 1. Ensure a slight excess of the neutralizing agent (e.g., 5% sodium bicarbonate solution) is used during the washing step. 2. Increase the number of aqueous washes. 3. Monitor the pH of the aqueous layer after each wash to ensure it is neutral or slightly basic. |
| Product is Cloudy or Hazy | Presence of dispersed water or insoluble salts. | 1. After aqueous washes, perform a brine (saturated NaCl solution) wash to aid in the separation of the organic and aqueous layers and remove dissolved water. 2. Ensure the product is thoroughly dried with a suitable drying agent (e.g., anhydrous sodium sulfate (B86663), magnesium sulfate) before final purification. 3. If salts are suspected, filter the crude product before proceeding with distillation or chromatography. |
| Product has a Yellow or Dark Color | Thermal degradation during synthesis or distillation. Presence of colored impurities. | 1. If using distillation, ensure a high vacuum is applied to lower the boiling point and minimize thermal stress. 2. Consider using a short-path distillation apparatus to reduce the residence time at high temperatures. 3. Treatment with activated carbon can be effective in removing colored impurities. Add a small amount of activated carbon to the product, stir for a period, and then filter. |
| Presence of Mono- and Diesters in Final Product | Incomplete esterification reaction. | 1. Optimize the reaction conditions (e.g., increase reaction time, use a more effective catalyst, or adjust the stoichiometry of reactants) to drive the reaction to completion. 2. If significant amounts of partial esters remain, purification by column chromatography may be necessary to achieve high purity. |
| Low Yield After Purification | Loss of product during aqueous washes due to emulsion formation. Inefficient separation during distillation or chromatography. | 1. To break emulsions, add a small amount of brine and allow the mixture to stand for an extended period. 2. Optimize the parameters for distillation (vacuum, temperature) or chromatography (solvent system, column packing) to improve separation efficiency. |
Experimental Protocols
Protocol 1: Neutralization and Washing of Crude this compound
-
Transfer the crude reaction mixture to a separatory funnel.
-
If a solvent was used in the reaction, ensure the product is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, toluene). If no solvent was used, dissolve the crude product in a suitable solvent.
-
Add a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be approximately 20-30% of the organic layer volume.
-
Gently shake the separatory funnel, periodically venting to release any pressure generated from CO₂ evolution.
-
Allow the layers to separate and discard the lower aqueous layer.
-
Repeat the washing with the sodium bicarbonate solution until no more gas evolution is observed.
-
Wash the organic layer with deionized water (2 x 30% of the organic layer volume).
-
Finally, wash the organic layer with a saturated sodium chloride (brine) solution to facilitate the removal of dissolved water.
-
Separate the organic layer and proceed to the drying step.
Protocol 2: Drying and Solvent Removal
-
Transfer the washed organic layer to an Erlenmeyer flask.
-
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), until the drying agent no longer clumps together.
-
Swirl the flask and let it stand for at least 30 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator under reduced pressure.
Protocol 3: Purification by Vacuum Distillation (for thermally stable impurities)
-
Set up a vacuum distillation apparatus. A short-path distillation apparatus is recommended to minimize thermal stress.
-
Transfer the dried and solvent-free crude product to the distillation flask.
-
Apply a high vacuum (e.g., <1 mmHg).
-
Gradually heat the distillation flask.
-
Collect the fractions at the appropriate boiling point for this compound under the applied vacuum. The exact temperature will depend on the vacuum achieved.
| Pressure (mmHg) | Approximate Boiling Point (°C) |
| 1 | ~220-230 |
| 5 | ~250-260 |
| Note: These are estimated values and should be optimized experimentally. |
Visualizations
Caption: General workflow for the purification of this compound.
Technical Support Center: Industrial Production of Trimethylolpropane Triethylhexanoate
Welcome to the technical support center for the industrial production of Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during synthesis, purification, and quality control of TMPTEH.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis route for industrial-scale production of Trimethylolpropane Triethylhexanoate?
A1: The primary industrial method for synthesizing TMPTEH is the direct esterification of trimethylolpropane (TMP) with 2-ethylhexanoic acid. This reaction is typically catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out at elevated temperatures with the continuous removal of water to drive the reaction to completion.[1][2][3]
Q2: What are the critical process parameters that influence the yield and quality of TMPTEH?
A2: Several parameters are crucial for optimizing the yield and quality of TMPTEH. These include the molar ratio of reactants, reaction temperature, catalyst type and concentration, and the efficiency of water removal. An excess of 2-ethylhexanoic acid is often used to ensure complete conversion of the trimethylolpropane.[4] The reaction temperature must be carefully controlled to ensure a reasonable reaction rate without causing thermal degradation of the product.[5]
Q3: What are some common impurities and side products in TMPTEH synthesis?
A3: Common impurities can include unreacted starting materials (TMP and 2-ethylhexanoic acid), partially esterified products (monoesters and diesters of TMP), and byproducts from side reactions.[2] At elevated temperatures, side reactions such as dehydration of TMP or oxidation of the reactants and product can occur, leading to color formation and the generation of other impurities.
Q4: How can the color of the final TMPTEH product be controlled?
A4: Color formation is often due to thermal degradation and oxidation. To minimize color, it is important to use high-purity raw materials, maintain a controlled reaction temperature, and use an inert atmosphere (e.g., nitrogen blanket) to prevent oxidation. Post-reaction purification steps, such as treatment with activated carbon or bleaching clays, can also be employed to remove colored impurities.
Q5: What are the recommended purification methods for industrial-scale TMPTEH production?
A5: Post-synthesis purification is critical to achieve the desired product quality. Common methods include:
-
Neutralization: Washing the crude product with a basic solution, such as sodium bicarbonate or sodium hydroxide (B78521), to remove the acidic catalyst.[1][5]
-
Washing: Subsequent washing with water or brine to remove residual salts and water-soluble impurities.[1][5]
-
Drying: Removal of residual water, often under vacuum.
-
Adsorption: Using adsorbents like activated carbon or silica (B1680970) gel to remove colored impurities and other polar compounds.[5]
-
Distillation: Vacuum distillation can be used to remove unreacted starting materials and other volatile impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Reaction Yield | Incomplete reaction due to insufficient reaction time or temperature. | Optimize reaction time and temperature. Monitor the reaction progress by measuring the amount of water collected. |
| Inefficient water removal. | Ensure the Dean-Stark trap or vacuum system is functioning correctly to effectively remove water and drive the equilibrium towards product formation.[1] | |
| Catalyst deactivation. | Use a fresh batch of catalyst or consider catalyst regeneration if applicable. Ensure raw materials are free of catalyst poisons.[6] | |
| High Acid Value in Final Product | Incomplete esterification. | Increase the excess of 2-ethylhexanoic acid or prolong the reaction time. |
| Inefficient neutralization and washing. | Ensure thorough mixing during neutralization and washing steps. Use an appropriate amount of neutralizing agent. | |
| Product Discoloration (Yellowing) | Thermal degradation due to excessive reaction temperature. | Lower the reaction temperature and monitor it closely.[5] |
| Oxidation of reactants or product. | Maintain an inert atmosphere (e.g., nitrogen) throughout the reaction and purification process. | |
| Impurities in raw materials. | Use high-purity trimethylolpropane and 2-ethylhexanoic acid. | |
| Presence of Mono- and Di-esters | Incomplete reaction. | Adjust the molar ratio of reactants, increase reaction time, or consider a more active catalyst. |
| Moisture in Final Product | Inefficient drying process. | Optimize the vacuum drying conditions (temperature and pressure) to ensure complete removal of water. |
| Ingress of moisture during storage or handling. | Store the final product in tightly sealed containers in a dry environment. |
Experimental Protocols
Synthesis of this compound
This protocol describes a typical lab-scale synthesis which can be adapted for industrial production.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a condenser.
-
Charging Reactants: Charge trimethylolpropane (1 mole), 2-ethylhexanoic acid (3.3 moles, 10% excess), and p-toluenesulfonic acid (0.5-1% of total reactant weight) as the catalyst into the flask. Toluene (B28343) can be used as an azeotropic solvent to aid in water removal.[1]
-
Reaction: Heat the mixture to a reflux temperature of approximately 140-160°C. The water formed during the reaction is collected in the Dean-Stark trap.
-
Monitoring: The reaction is monitored by measuring the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
Purification Protocol
-
Neutralization: Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst. Repeat the washing until the aqueous layer is neutral.[1][5]
-
Washing: Wash the organic layer with deionized water and then with a saturated brine solution to remove residual salts.[1][5]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene (if used) and any unreacted 2-ethylhexanoic acid by vacuum distillation.
-
Adsorbent Treatment: For further purification and color removal, the crude product can be stirred with activated carbon (1-2% w/w) at 60-80°C for 1-2 hours, followed by filtration.
Quality Control and Analytical Methods
| Parameter | Analytical Method | Purpose |
| Acid Value | Titration with a standardized solution of potassium hydroxide (KOH). | To quantify the amount of residual free carboxylic acids. |
| Hydroxyl Value | Acetylation followed by titration. | To determine the content of unreacted hydroxyl groups from TMP and its partial esters. |
| Saponification Value | Refluxing with a known excess of alcoholic KOH and back-titrating the unreacted KOH. | To determine the total ester content. |
| Moisture Content | Karl Fischer titration. | To measure the amount of water in the final product. |
| Color | APHA/Pt-Co scale using a spectrophotometer. | To quantify the color of the product. |
| Purity and Impurity Profile | Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). | To determine the percentage of TMPTEH and to identify and quantify impurities like mono- and di-esters. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of TMPTEH.
Caption: Logical troubleshooting flow for common issues in TMPTEH production.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. asianpubs.org [asianpubs.org]
- 3. bibliotekanauki.pl [bibliotekanauki.pl]
- 4. [PDF] Investigation on Synthesis of Trimethylolpropane (TMP) Ester from Non-edible Oil | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Formulations with Trimethylolpropane Triethylhexanoate
Welcome to the technical support center for optimizing formulations containing Trimethylolpropane Triethylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during formulation development.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when working with this compound.
Issue 1: My final formulation has an unexpectedly high viscosity.
Possible Causes and Solutions:
-
Concentration of Thickeners: An excess of thickening agents is a common cause of high viscosity.
-
Solution: Methodically reduce the concentration of your primary thickener in small increments (e.g., 0.1% w/w) and measure the viscosity at each step to achieve the desired consistency.
-
-
Ingredient Interaction: this compound, being an emollient ester, can interact with certain polymers, leading to an increase in viscosity.
-
Solution: Review the compatibility of this compound with the other ingredients in your formulation. Consider substituting a portion of the primary thickener with a secondary, less interactive one.
-
-
Processing Temperature: Lower processing temperatures can lead to a higher viscosity of the final product.
-
Solution: Ensure that the processing temperature is appropriate for all ingredients and is consistently maintained throughout the manufacturing process.
-
-
Shear Rate During Mixing: Inadequate shear during the emulsification process can result in a thicker, less uniform product.
-
Solution: Optimize the mixing speed and duration. High-shear homogenization is often necessary to create stable emulsions with the desired viscosity.
-
Issue 2: My final formulation has an unexpectedly low viscosity.
Possible Causes and Solutions:
-
Insufficient Thickener Concentration: The concentration of the thickening agent may be too low to achieve the target viscosity.
-
Solution: Gradually increase the concentration of the thickener until the desired viscosity is reached. Refer to the supplier's guidelines for the optimal concentration range of the specific thickener.
-
-
Incompatibility with Other Ingredients: Certain ingredients can disrupt the network formed by thickeners, leading to a drop in viscosity.
-
Solution: Evaluate the compatibility of all excipients. It may be necessary to replace an ingredient that is interfering with the thickener's performance.
-
-
High Shear Degradation: Some polymers are sensitive to high shear and can break down, resulting in a loss of viscosity.
-
Solution: If you suspect shear degradation, try reducing the mixing speed or duration. A different type of thickener that is more shear-stable might be required.
-
-
Temperature Effects: Viscosity can decrease at higher temperatures.
-
Solution: Verify that the viscosity is measured at a standardized temperature (e.g., 25°C). If the formulation is intended for use in warmer climates, consider using a more robust thickening system.
-
Issue 3: My emulsion is showing signs of instability (phase separation).
Possible Causes and Solutions:
-
Improper Emulsifier System: The type or concentration of the emulsifier may not be suitable for the oil phase, which includes this compound.
-
Solution: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is optimized for your specific oil and water phase composition. A combination of emulsifiers often provides better stability.
-
-
Inadequate Homogenization: If the oil droplets are not sufficiently reduced in size, they can coalesce and lead to phase separation.
-
Solution: Increase the intensity or duration of homogenization to achieve a smaller, more uniform droplet size.
-
-
Viscosity is Too Low: A formulation with very low viscosity may not be able to suspend the oil droplets effectively over time.
-
Solution: Increase the viscosity of the continuous phase by adding a suitable thickener. This will slow down the movement of the oil droplets and improve stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical viscosity of pure this compound?
Q2: How does temperature affect the viscosity of formulations containing this compound?
A2: Like most esters, the viscosity of this compound and formulations containing it will decrease as the temperature increases. It is crucial to control the temperature during manufacturing and to perform viscosity measurements at a consistent, specified temperature for accurate results.
Q3: What types of thickeners are compatible with this compound?
A3: this compound is compatible with a wide range of common cosmetic thickeners, including natural gums (e.g., Xanthan Gum), cellulose (B213188) derivatives, and synthetic polymers (e.g., carbomers). The choice of thickener will depend on the desired final texture, clarity, and other ingredients in the formulation.
Q4: Can this compound be used in both oil-in-water (O/W) and water-in-oil (W/O) emulsions?
A4: Yes, as an emollient ester, this compound can be incorporated into the oil phase of both O/W and W/O emulsions. The stability and final viscosity will depend on the entire formulation, including the choice of emulsifiers and thickeners.
Q5: How does the concentration of this compound affect the viscosity of a formulation?
A5: In a typical emulsion, increasing the concentration of the oil phase (which includes this compound) will generally lead to an increase in viscosity, assuming the emulsifier and thickener concentrations are kept constant. However, the exact effect will depend on the specific formulation.
Data Presentation
The following tables provide representative data on how the viscosity of a model oil-in-water (O/W) emulsion can be affected by varying the concentrations of this compound and a common thickener, Xanthan Gum.
Table 1: Effect of this compound Concentration on Formulation Viscosity
| Formulation ID | This compound (% w/w) | Xanthan Gum (% w/w) | Viscosity (mPa·s at 25°C) | Observations |
| F1 | 5 | 0.5 | 3500 | Light lotion consistency |
| F2 | 10 | 0.5 | 4200 | Slightly thicker lotion |
| F3 | 15 | 0.5 | 5100 | Cream-lotion consistency |
| F4 | 20 | 0.5 | 6300 | Creamy consistency |
Table 2: Effect of Xanthan Gum Concentration on Formulation Viscosity
| Formulation ID | This compound (% w/w) | Xanthan Gum (% w/w) | Viscosity (mPa·s at 25°C) | Observations |
| G1 | 10 | 0.3 | 2500 | Thin lotion |
| G2 | 10 | 0.5 | 4200 | Light lotion consistency |
| G3 | 10 | 0.7 | 6800 | Thick cream |
| G4 | 10 | 1.0 | 9500 | Very thick cream |
Experimental Protocols
1. Protocol for Viscosity Measurement
This protocol outlines the standard procedure for measuring the viscosity of a semi-solid formulation using a rotational viscometer.
-
Apparatus: Rotational viscometer with appropriate spindle set, temperature-controlled water bath, beaker.
-
Procedure:
-
Sample Preparation: Place a sufficient amount of the formulation into a beaker to ensure the spindle will be properly immersed.
-
Temperature Equilibration: Place the beaker in the water bath set to the desired temperature (e.g., 25°C) and allow the sample to equilibrate for at least 30 minutes.
-
Viscometer Setup: Select a spindle and rotational speed that will give a torque reading within the instrument's recommended range (typically 20-80%).
-
Measurement: Gently lower the rotating spindle into the center of the sample to the immersion mark. Start the motor and allow the reading to stabilize for 60 seconds before recording the viscosity value in mPa·s.
-
Data Recording: Record the viscosity, temperature, spindle number, and rotational speed.
-
2. Protocol for Emulsion Stability Testing (Accelerated Aging)
This protocol describes an accelerated aging test to predict the long-term stability of an emulsion.
-
Apparatus: Ovens set at different temperatures (e.g., 40°C, 50°C), refrigerator (4°C), centrifuge, sample containers.
-
Procedure:
-
Sample Preparation: Fill multiple identical, sealed containers with the test formulation.
-
Initial Evaluation: Record the initial properties of the formulation, including viscosity, pH, appearance, and odor.
-
Storage Conditions: Place the samples under various storage conditions:
-
Elevated temperature (40°C and 50°C)
-
Refrigerated temperature (4°C)
-
Room temperature (as a control)
-
Freeze-thaw cycling (e.g., 24 hours at -10°C followed by 24 hours at room temperature, repeated for 3 cycles)
-
-
Periodic Evaluation: At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each storage condition. Allow it to equilibrate to room temperature and evaluate its physical properties (viscosity, pH, appearance, signs of phase separation).
-
Centrifugation Test: As a quick check for instability, centrifuge a sample of the emulsion (e.g., at 3000 rpm for 30 minutes) and observe for any separation.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for unexpectedly high viscosity.
Caption: Experimental workflow for optimizing formulation viscosity.
References
Technical Support Center: Esterification of Trimethylolpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the esterification of trimethylolpropane (B17298) (TMP).
Frequently Asked Questions (FAQs)
Q1: What are the primary products and intermediates in the esterification of trimethylolpropane?
The esterification of trimethylolpropane with fatty acids or their methyl esters is a stepwise reaction that produces a mixture of monoesters, diesters, and the desired triesters.[1] The reaction proceeds sequentially, with one, then two, and finally all three hydroxyl groups of the TMP molecule being esterified. Water (in esterification) or methanol (B129727) (in transesterification) is generated as a byproduct.[1][2]
Q2: What are the most common side reactions observed during this process?
The most frequently encountered side reactions include:
-
Incomplete Conversion: The reaction failing to proceed to the desired triester, resulting in a high proportion of mono- and diesters.[1][3]
-
Saponification: The formation of soap as an undesirable byproduct, particularly when using alkaline catalysts in the presence of water and free fatty acids.[2]
-
Thermal Degradation: At elevated temperatures, the ester products can decompose, leading to discoloration (darkening) of the reaction mixture and the formation of byproducts like ethers and unsaturated compounds.[4][5]
-
Hydrolysis: The reverse reaction of esterification, where the presence of water can break down the ester back into trimethylolpropane and the carboxylic acid, thus reducing the overall yield.[3][6]
Q3: How can I monitor the progress of my reaction and quantify the products?
Gas chromatography with flame ionization detection (GC-FID) is a widely used analytical technique for monitoring the reaction progress and quantifying the composition of the product mixture.[1][7][8] This method allows for the separation and quantification of unreacted fatty acids, monoesters, diesters, and triesters.[1] To improve the separation of polar compounds like mono- and diesters, a derivatization step, such as silylation, is often employed to replace the polar hydroxyl groups with nonpolar trimethylsilyl (B98337) groups.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Triester and High Proportion of Mono- and Diesters
Symptoms:
-
GC analysis shows significant peaks corresponding to mono- and diesters.
-
The final product has a higher viscosity or different physical properties than expected for the pure triester.
-
The overall conversion of trimethylolpropane is low.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Equilibrium Limitation | Esterification is a reversible reaction. The accumulation of the byproduct (water or methanol) can shift the equilibrium back towards the reactants.[6] | 1. Continuous Removal of Byproduct: Use a Dean-Stark apparatus for azeotropic removal of water with a solvent like toluene (B28343).[1][9] For transesterification, apply a vacuum to remove methanol.[2] 2. Use of Excess Acyl Donor: Employ a slight excess of the fatty acid or fatty acid methyl ester (e.g., a molar ratio of 3.5:1 to 4:1 of fatty acid to TMP) to drive the reaction towards the triester.[1][10] |
| Insufficient Reaction Time or Temperature | The conversion of diesters to triesters can be slower than the initial esterification steps.[11] Low temperatures may not provide sufficient kinetic energy for the reaction to proceed to completion. | 1. Optimize Reaction Time: Monitor the reaction over time using GC to determine the point at which the triester concentration plateaus. Reaction times can range from 3 to 10 hours.[10][12] 2. Optimize Temperature: Increase the reaction temperature. Typical temperatures range from 130°C to 180°C.[7][13] However, be mindful of potential thermal degradation at excessively high temperatures. |
| Catalyst Inefficiency | The catalyst may be inactive, used in an insufficient amount, or poisoned by impurities. | 1. Select an Appropriate Catalyst: Both acid (e.g., sulfuric acid, p-toluenesulfonic acid) and base (e.g., sodium methoxide) catalysts are effective.[1][2] Perchloric acid has been shown to give high yields.[10] 2. Optimize Catalyst Concentration: Typical concentrations range from 0.5% to 2% (w/w) of the reactants.[10][13] Higher concentrations can sometimes lead to side reactions and product darkening.[5] 3. Ensure Catalyst Quality: Use a fresh, high-purity catalyst. |
Troubleshooting Workflow for Low Triester Yield
Troubleshooting workflow for addressing low triester yield.
Issue 2: Saponification (Soap Formation)
Symptoms:
-
Formation of a solid, soap-like precipitate in the reaction mixture.
-
Difficulty in product purification and separation.
-
Reduced yield of the desired ester.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Presence of Water and Free Fatty Acids with a Base Catalyst | Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid (soap). This is particularly problematic when using alkali catalysts like sodium methoxide (B1231860) in the presence of water and free fatty acids.[2] | 1. Use High-Purity Reactants: Ensure that the fatty acids or fatty acid methyl esters have a low water and free fatty acid content. 2. Use an Acid Catalyst: Acid catalysts like sulfuric acid or p-toluenesulfonic acid do not promote saponification.[1][14] 3. Dry Reaction System: Ensure all glassware and solvents are thoroughly dried before use. |
| Excessive Catalyst Concentration | A high concentration of a strong base catalyst can increase the rate of saponification. | Optimize Catalyst Amount: Use the minimum amount of catalyst required for an efficient reaction rate. |
Saponification Side Reaction Mechanism
Mechanism of base-catalyzed saponification.
Issue 3: Thermal Degradation and Product Discoloration
Symptoms:
-
The final product has a dark brown or yellow color.
-
A burnt odor may be present.
-
The viscosity of the product is higher than expected due to polymerization of degradation products.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| Excessive Reaction Temperature | High temperatures can lead to the thermal decomposition of the ester molecules. For trimethylolpropane esters, a prominent degradation pathway is the formation of ether linkages.[4] Other degradation reactions can also occur, leading to the formation of unsaturated compounds that can polymerize.[1] | 1. Optimize Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate. Avoid prolonged heating at very high temperatures (e.g., >180-200°C). 2. Use a More Active Catalyst: A more efficient catalyst may allow for lower reaction temperatures. |
| High Catalyst Concentration | High concentrations of some catalysts, particularly strong acids, can contribute to product darkening.[5] | Reduce Catalyst Concentration: Use the lowest effective concentration of the catalyst. |
| Presence of Oxygen | Oxidative degradation can occur at high temperatures in the presence of air. | Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen, to minimize oxidation. |
Thermal Degradation Pathway
Simplified pathways of thermal degradation.
Quantitative Data on Reaction Conditions
The following table summarizes various reaction conditions and the resulting product compositions from different studies to provide a comparative overview.
| Fatty Acid/Ester Source | Catalyst (% w/w) | Temperature (°C) | Time (h) | Molar Ratio (Acyl:TMP) | Triester Yield (%) | Reference |
| Palm Kernel FFA | H₂SO₄ (1%) | 150 | 5 | 4:1 | 74.5 | [1] |
| Lard Oil Methyl Ester | Sodium Methoxide (1.5%) | 130 | 3 | 4:1 | 93 | [13] |
| Unsaturated Palm Fatty Acid Distillate | H₂SO₄ (5%) | 150 | 6 | 3.5:1 | 99.9 (selectivity) | [7][15] |
| Jatropha Curcas Oil FA | Perchloric Acid (2%) | 150 | 3 | 4:1 | 70 | [10] |
| Oleic Acid Methyl Ester | Sodium Methoxide (0.9%) | 120 | 2 | 4:1 | 85.47 | [16] |
| Oleic Acid | p-TSA (1.5%) | 105-120 | - | - | Optimized | [14] |
Detailed Experimental Protocol for High-Yield Triester Synthesis
This protocol is a generalized procedure based on common practices for minimizing side reactions and maximizing the yield of trimethylolpropane triesters.
Materials:
-
Trimethylolpropane (TMP)
-
Fatty Acid (e.g., Oleic Acid)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid or Sulfuric Acid)
-
Toluene (as azeotropic solvent)
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated Sodium Chloride solution)
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate (for extraction)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Dean-Stark apparatus with condenser
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Assemble the three-neck flask with a magnetic stirrer, a Dean-Stark apparatus fitted with a condenser, and a thermometer. Ensure all glassware is dry.
-
Charge the flask with trimethylolpropane and the fatty acid in a molar ratio of approximately 1:3.5 to 1:4 (fatty acid in excess).[1][7]
-
Add toluene to the flask (approximately 1.5 to 2 times the volume of the reactants).
-
-
Esterification Reaction:
-
Begin stirring and gently heat the mixture to dissolve the reactants.
-
Once the reactants are dissolved, add the acid catalyst (e.g., 1-2% w/w of the total reactant weight).[1][10]
-
Increase the temperature to reflux (typically 140-150°C) and begin collecting the water-toluene azeotrope in the Dean-Stark trap.[1][7]
-
Continue the reaction for 4-6 hours, monitoring the amount of water collected. The reaction is nearing completion when water evolution ceases.[7]
-
The reaction progress can be monitored by taking small aliquots (carefully) and analyzing them by GC-FID.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), followed by brine.[7]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene and any unreacted volatile materials using a rotary evaporator to obtain the crude trimethylolpropane ester.
-
-
Analysis:
Experimental Workflow Diagram
General experimental workflow for trimethylolpropane esterification.
References
- 1. asianpubs.org [asianpubs.org]
- 2. An acceleration of microwave-assisted transesterification of palm oil-based methyl ester into trimethylolpropane ester - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ocl-journal.org [ocl-journal.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. journal.bcrec.id [journal.bcrec.id]
- 12. researchgate.net [researchgate.net]
- 13. The synthesis and optimization of a trimethylolpropane based biolubricant from a lard oil base stock - The Pharmaceutical and Chemical Journal [tpcj.org]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. D-optimal design optimization of unsaturated palm fatty acid distillate and trimethylolpropane esterification for biolubricant production [comptes-rendus.academie-sciences.fr]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Trimethylolpropane Triethylhexanoate Production
Welcome to the Technical Support Center for the synthesis of trimethylolpropane (B17298) triethylhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on reducing impurities during its production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of trimethylolpropane triethylhexanoate, offering potential causes and solutions to obtain a high-purity product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Acid Value in Final Product | 1. Incomplete esterification reaction.[1] 2. Insufficient neutralization after reaction.[2] 3. Degradation of the ester during purification. | 1. Optimize reaction conditions: increase reaction time, temperature (within optimal range), or catalyst concentration.[1] 2. Ensure thorough washing with a basic solution (e.g., sodium bicarbonate) until the aqueous layer is neutral.[3] 3. Avoid excessive temperatures during distillation.[3] |
| Presence of Mono- and Di-esters | 1. Incomplete reaction due to insufficient reaction time or temperature.[4] 2. Non-optimal molar ratio of reactants.[5] | 1. Increase reaction time and/or temperature to drive the reaction to completion.[4] 2. Use a slight excess of 2-ethylhexanoic acid to ensure full conversion of trimethylolpropane. A molar ratio of 2-ethylhexanoic acid to trimethylolpropane of 3.5:1 to 4:1 is often recommended.[5][6] |
| Product Discoloration (Darkening) | 1. High reaction temperatures leading to side reactions and degradation.[3] 2. High concentration of acid catalyst.[3] 3. Presence of oxygen during high-temperature stages. | 1. Maintain the reaction temperature within the optimal range, typically 120-150°C.[3][5] 2. Use the minimum effective amount of catalyst (e.g., 1-2% w/w of a strong acid catalyst like p-toluenesulfonic acid).[6] 3. Conduct the reaction and distillation under an inert atmosphere (e.g., nitrogen). |
| Cloudy or Hazy Appearance | 1. Presence of residual water. 2. Insoluble salts from the neutralization step. | 1. Ensure efficient removal of water during the reaction using a Dean-Stark trap or by applying a vacuum.[5] 2. After neutralization, wash the organic phase thoroughly with deionized water and brine. Dry the organic phase with a drying agent (e.g., anhydrous sodium sulfate) before final filtration and distillation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities are unreacted starting materials (trimethylolpropane and 2-ethylhexanoic acid), partially esterified products (trimethylolpropane monoethylhexanoate and diethylhexanoate), residual acid catalyst, and water.[4][6] Side reaction products can also contribute to impurities, especially at elevated temperatures.[3]
Q2: How does the molar ratio of reactants affect the purity of the final product?
A2: The molar ratio of 2-ethylhexanoic acid to trimethylolpropane is a critical parameter. A stoichiometric ratio of 3:1 is required for the formation of the triester. However, to drive the equilibrium towards the product and ensure complete conversion of trimethylolpropane, a slight excess of 2-ethylhexanoic acid (e.g., a molar ratio of 3.5:1 to 4:1) is often employed.[5][6] An insufficient amount of the acid will lead to a higher content of mono- and di-esters in the final product.[4]
Q3: What is the role of the catalyst, and how does it impact purity?
A3: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is typically used to increase the rate of the esterification reaction.[5] While essential for achieving a reasonable reaction time, using an excessive concentration of a strong acid catalyst can lead to side reactions, such as dehydration and etherification, and cause the product to darken.[3] It is crucial to use the minimum effective amount of catalyst and to neutralize and remove it completely during the work-up procedure.
Q4: What analytical techniques are recommended for assessing the purity of this compound?
A4: Gas chromatography with flame ionization detection (GC-FID) is a widely used and effective method for quantifying the purity of this compound and identifying the presence of mono- and di-ester impurities.[6][7] Other useful techniques include measuring the acid value to determine the amount of residual free carboxylic acid and Karl Fischer titration to quantify water content.
Experimental Protocols
Synthesis of this compound
This protocol describes a general laboratory-scale procedure for the synthesis of this compound.
Materials:
-
Trimethylolpropane (TMP)
-
2-Ethylhexanoic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (B28343) (for azeotropic water removal)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ethyl acetate (B1210297) (for extraction)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add trimethylolpropane, 2-ethylhexanoic acid (in a molar ratio of 1:3.5 to 1:4), and toluene (approximately 50 mL per mole of TMP).
-
Catalyst Addition: Add p-toluenesulfonic acid (1-2% by weight of the total reactants).
-
Esterification: Heat the mixture to reflux (typically 120-150°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until the theoretical amount of water has been collected, or until the reaction is deemed complete by monitoring the acid value of the reaction mixture.[5][6]
-
Cooling and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate.
-
Neutralization and Washing: Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution until the aqueous layer is neutral, followed by washing with deionized water and then brine.[3]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (toluene and ethyl acetate) using a rotary evaporator.
-
Purification: The crude product can be further purified by vacuum distillation to remove any unreacted starting materials and other volatile impurities.[3][8]
Quantitative Data on Reaction Parameters
The following table summarizes the impact of key reaction parameters on the composition of trimethylolpropane esters, based on studies of similar systems.
| Parameter | Condition | Effect on Triester Yield | Reference(s) |
| Molar Ratio (Acid:TMP) | 3:1 | Lower conversion, higher mono- and di-esters | [9] |
| 4:1 | Higher conversion to triester | [9] | |
| Catalyst Conc. (H₂SO₄) | 1% (w/w) | Lower triester formation (e.g., ~62%) | [6] |
| 2% (w/w) | Increased triester formation (e.g., ~79%) | [6] | |
| >2% (w/w) | Decreased triester formation, potential for side reactions | [6] | |
| Temperature | 110-120°C | Slower reaction rate | [10] |
| 130-150°C | Faster reaction rate, higher conversion | [6][10] | |
| >150°C | Risk of side reactions and product darkening | [3] | |
| Reaction Time | Shorter (e.g., 2 hours) | Incomplete conversion | [9] |
| Longer (e.g., 5-6 hours) | Higher conversion to triester | [2][6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Troubleshooting Logic for High Impurity Levels
Caption: Troubleshooting logic for addressing high impurity levels in this compound production.
References
- 1. researchgate.net [researchgate.net]
- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 3. US3259662A - Purification of trimethylolpropane - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. WO2007102637A1 - Method for preparing trimethylolpropane - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up of Trimethylolpropane Triethylhexanoate Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the scale-up of trimethylolpropane (B17298) triethylhexanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for trimethylolpropane triethylhexanoate?
A1: The main industrial production method for this compound is the direct esterification of trimethylolpropane (TMP) with 2-ethylhexanoic acid. This reaction is typically catalyzed by an acid catalyst.[1] Alternative methods, such as enzymatic processes, are also being explored.[1]
Q2: What are the critical process parameters to control during the scale-up of this synthesis?
A2: Key parameters that significantly impact the yield and quality of the final product include:
-
Molar ratio of reactants: An excess of 2-ethylhexanoic acid is often used to drive the reaction towards completion. However, a large excess can complicate purification. A molar ratio of 3.9:1 (2-ethylhexanoic acid:TMP) has been cited as optimal for high product yield in similar syntheses.[1]
-
Catalyst type and concentration: Common catalysts include sulfuric acid and p-toluenesulfonic acid. The choice and concentration of the catalyst affect the reaction rate and the potential for side reactions.
-
Reaction temperature: The reaction is typically conducted at elevated temperatures, often in the range of 110-220°C, to achieve a reasonable reaction rate.[1][2]
-
Efficient water removal: As esterification is a reversible reaction, continuous removal of the water byproduct is crucial to drive the equilibrium towards the product side. This is often achieved by azeotropic distillation using a suitable solvent like toluene (B28343) or by applying a vacuum.[2]
Q3: What are the common purification methods for crude this compound on an industrial scale?
A3: At an industrial scale, purification of the crude product typically involves several steps:
-
Neutralization: The acidic catalyst is neutralized by washing the crude product with a basic solution, such as sodium bicarbonate.[2]
-
Washing: Subsequent washes with water and brine remove residual salts and other water-soluble impurities.[2]
-
Solvent Stripping: The solvent used for azeotropic distillation is removed, often under reduced pressure.
-
Adsorption/Filtration: The product may be passed through an adsorbent bed to remove fine solid particles and other impurities that could affect its stability and performance.[2]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Actions |
| Low Reaction Yield | Incomplete conversion of trimethylolpropane. | - Increase the excess of 2-ethylhexanoic acid: This will shift the equilibrium towards the product side. - Increase catalyst concentration: Be cautious as this may also increase side reactions. - Improve water removal: Ensure your Dean-Stark trap or vacuum system is functioning efficiently.[2] |
| Side reactions are consuming reactants or product. | - Optimize reaction temperature: Excessively high temperatures can lead to side reactions and product degradation.[2] - Consider a more selective catalyst. | |
| Product Discoloration | Thermal degradation of reactants or product at high temperatures. | - Lower the reaction temperature: Find a balance between reaction rate and product quality.[2] - Minimize reaction time. |
| Presence of impurities in the starting materials. | - Ensure high purity of trimethylolpropane and 2-ethylhexanoic acid. | |
| Catalyst Deactivation | Poisoning of the catalyst by impurities in the feedstock. | - Purify the reactants before use. - Consider using a guard bed to remove impurities before the catalyst bed. |
| Coking or fouling of the catalyst surface. | - Optimize reaction conditions to minimize coke formation (e.g., lower temperature). [2] - If possible, regenerate the catalyst. For some solid acid catalysts, controlled combustion can remove coke deposits. [2] | |
| Phase Separation Issues During Workup | Formation of emulsions. | - Add a brine wash to help break the emulsion. - Allow for longer settling times. - Consider centrifugation for difficult emulsions. |
Quantitative Data Summary
| Parameter | Lab Scale (TMP Trioleate) [2] | Pilot/Industrial Scale (General Esterification) | Key Considerations for Scale-Up |
| Reactant Molar Ratio (Acid:TMP) | 3.2:1 | Typically maintained or slightly adjusted based on pilot plant data. | A slight increase may be needed to maintain reaction rate with less efficient mixing. |
| Catalyst Concentration | 0.7 - 0.9 wt% | May need optimization. Higher volumes can sometimes utilize slightly lower relative concentrations due to better heat retention. | Catalyst cost becomes a significant factor at scale. |
| Reaction Temperature | 130 - 180°C | Often similar to lab scale, but with much tighter control to avoid hot spots. | Heat removal is less efficient at scale, so exothermic reactions need careful management. |
| Reaction Time | 3 - 6 hours | Can be longer due to slower heating and addition times. | Prolonged reaction times at high temperatures can lead to side products. |
| Pressure | Atmospheric or Vacuum (e.g., 0.095 MPa) | Vacuum is commonly used to aid in water removal. | Maintaining a stable vacuum in large reactors can be challenging. |
| Agitation Speed | High (to ensure good mixing) | Lower relative speed, but impeller design is critical for effective mixing in large volumes. | Poor mixing can lead to localized overheating and reduced yield. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized for specific laboratory conditions.
Materials:
-
Trimethylolpropane (TMP)
-
2-Ethylhexanoic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (or another suitable azeotropic solvent)
-
5% Sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark trap
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Assemble the reaction apparatus (flask, stirrer, heating mantle, Dean-Stark trap, and condenser).
-
Charging Reactants: Charge the flask with trimethylolpropane, 2-ethylhexanoic acid (in a molar excess, e.g., 3.3:1 acid to TMP), toluene (sufficient to fill the Dean-Stark trap and allow for good stirring), and the catalyst (e.g., 1% by weight of the reactants).
-
Reaction:
-
Begin stirring and heat the mixture to reflux.
-
Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when no more water is being formed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene using a rotary evaporator to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation if necessary.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Technical Support Center: Analytical Method Validation for Trimethylolpropane Triethylhexanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method validation of Trimethylolpropane Triethylhexanoate.
Frequently Asked Questions (FAQs)
Q1: What is the typical analytical method for the quantification of this compound?
A1: The primary analytical method for the quantification of this compound is Gas Chromatography with Flame Ionization Detection (GC-FID). This technique is suitable for separating and quantifying volatile and semi-volatile compounds like esters. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Refractive Index) can also be employed, particularly for analyzing non-volatile impurities or degradation products.[1][2]
Q2: What are the critical parameters to evaluate during the validation of an analytical method for this compound?
A2: According to regulatory guidelines such as ICH Q2(R1), the following parameters are essential for validating a quantitative analytical method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3][4]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3]
-
System Suitability: To ensure that the chromatographic system is suitable for the intended analysis.
Q3: How should forced degradation studies be performed for this compound?
A3: Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.[5][6] The bulk substance should be subjected to stress conditions to induce degradation. Typical stress conditions include:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., heating at 105°C for 48 hours.[7]
-
Photolytic Degradation: e.g., exposure to UV light (254 nm) and visible light for a specified duration.
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
Troubleshooting Guides
GC-FID Method
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the column. 2. Incompatible solvent for injection. 3. Column contamination. | 1. Use a deactivated liner and column. 2. Ensure the sample is dissolved in a solvent compatible with the column's stationary phase. 3. Bake out the column at the maximum recommended temperature. |
| Inconsistent Peak Areas/Heights | 1. Leaks in the system (septum, connections). 2. Inconsistent injection volume. 3. Fluctuations in detector gas flows. | 1. Perform a leak check. Replace the septum. 2. Check the autosampler syringe for air bubbles. 3. Verify and optimize hydrogen and air/makeup gas flow rates for the FID. |
| Ghost Peaks | 1. Contamination in the carrier gas, injection port, or column. 2. Septum bleed. | 1. Use high-purity gases and install traps. Clean the injection port liner. 2. Use a high-quality, low-bleed septum. |
| No Peaks Detected | 1. No sample injected. 2. FID not lit. 3. Syringe is clogged. | 1. Verify sample vial and autosampler sequence. 2. Check and re-ignite the flame. 3. Clean or replace the syringe. |
HPLC Method
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Baseline Drift | 1. Column not equilibrated. 2. Mobile phase composition changing. 3. Detector temperature fluctuation. | 1. Allow sufficient time for the column to equilibrate with the mobile phase. 2. Ensure proper mixing and degassing of the mobile phase. 3. Ensure the detector is in a thermally stable environment. |
| Split Peaks | 1. Column contamination at the inlet. 2. Incompatible sample solvent. 3. Column void. | 1. Clean the column inlet or use a guard column. 2. Dissolve the sample in the mobile phase. 3. Replace the column. |
| High Backpressure | 1. Blockage in the system (frit, tubing, column). 2. Particulate matter from the sample. | 1. Systematically disconnect components to locate the blockage. Reverse flush the column (if recommended by the manufacturer). 2. Filter all samples before injection. |
| Retention Time Shifts | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. | 1. Prepare fresh mobile phase accurately. 2. Use a column oven for temperature control. 3. Replace the column if performance deteriorates. |
Experimental Protocols
GC-FID Method for Assay of this compound
-
Chromatographic System:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 280°C.
-
Detector Temperature (FID): 300°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150°C, hold for 2 minutes.
-
Ramp: 15°C/min to 300°C.
-
Hold: 10 minutes at 300°C.
-
-
Injection Volume: 1.0 µL.
-
Split Ratio: 50:1.
-
-
Sample Preparation:
-
Accurately weigh about 100 mg of this compound and dissolve in 10 mL of isopropanol.
-
Data Presentation: Summary of Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank, placebo, and degradation products at the retention time of the main peak. | Complies |
| Linearity (Correlation Coefficient, r²) | r² ≥ 0.999 | 0.9995 |
| Range | 50% to 150% of the target concentration. | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% to 102.0% | 99.5% - 101.2% |
| Repeatability (RSD) | RSD ≤ 2.0% | 0.8% |
| Intermediate Precision (RSD) | RSD ≤ 2.0% | 1.2% |
| Robustness | RSD of results should be within acceptable limits for all varied conditions. | Complies |
Visualizations
Caption: Workflow for Analytical Method Validation.
Caption: Logical Flow for GC Troubleshooting.
References
- 1. Separation of Trimethylolpropane trimethacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. routledge.com [routledge.com]
- 4. jddtonline.info [jddtonline.info]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to Synthetic Esters in Cosmetics: Trimethylolpropane Triethylhexanoate vs. Alternatives
In the realm of cosmetic science, the selection of emollients is a critical determinant of a product's sensory profile, stability, and efficacy. Among the diverse class of synthetic esters, trimethylolpropane (B17298) triethylhexanoate has emerged as a noteworthy ingredient, lauded for its unique textural properties and performance characteristics. This guide provides an objective comparison of trimethylolpropane triethylhexanoate against other widely used synthetic esters—C12-15 alkyl benzoate, caprylic/capric triglyceride, and isopropyl myristate—supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Data Summary
| Performance Parameter | This compound | C12-15 Alkyl Benzoate | Caprylic/Capric Triglyceride | Isopropyl Myristate |
| Viscosity (at 25°C) | ~50 mPa·s[1] | 14–30 cP[2][3][4] | 25–33 mPa·s[5][6][7] | ~4.8-6 mPa·s[8][9][10] |
| Spreadability | Good spreadability, non-oily feel[1] | High spreadability, silky feel[2][11] | Easy spreadability[12] | Very good spreading capacity[13] |
| Moisturizing Effect (TEWL Reduction) | Forms a skin-conditioning film | Forms a protective barrier to reduce moisture loss[2] | Replenishes skin and resists moisture loss | Helps lock in moisture |
| Oxidative Stability | Excellent resistance to oxidation | Stable over a broad pH range[4] | Superior oxidative stability | Resistant to oxidation |
| Sensory Profile | Smooth, non-oily tactile feel[1] | Lightweight, silky, non-greasy sensation[2] | Silky oil feel, non-greasy[14] | Light, non-greasy feel[15] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of cosmetic ingredients. The following sections outline the protocols for the key experiments cited in this guide.
Viscosity Measurement
Viscosity is a critical parameter that influences the texture and application of a cosmetic product. A rotational viscometer is commonly used to measure the dynamic viscosity of cosmetic esters.
Methodology:
-
Apparatus: A rotational viscometer equipped with a suitable spindle (e.g., a cylinder spindle for low-viscosity liquids).
-
Sample Preparation: The ester sample is brought to a constant temperature, typically 25°C ± 0.1°C, in a temperature-controlled water bath.
-
Measurement:
-
Approximately 500 mL of the temperature-equilibrated sample is placed in a beaker.
-
The appropriate spindle is immersed in the sample to the specified depth.
-
The viscometer is operated at a constant speed (e.g., 100 rpm) for a set duration (e.g., 60 seconds).
-
The scale reading is recorded.
-
-
Calculation: The viscosity in centipoise (cP) or milliPascal-seconds (mPa·s) is calculated by multiplying the scale reading by the viscometer's constant for the specific spindle and speed used. The measurement is typically repeated three times, and the average value is reported.[16][17]
Spreadability Assessment
The spreadability of an emollient on a substrate mimicking the skin is a key indicator of its sensory performance during application. The filter paper method is a common in vitro technique for this assessment.
Methodology:
-
Apparatus: P5 filter paper, micropipette.
-
Procedure:
-
Measurement: The diameter or the total area covered by the ester on the filter paper is measured.[14]
-
Analysis: The spreadability is reported as the area of spreading (e.g., in cm²) after the defined time. This can also be expressed as a percentage of the total paper area covered.[14]
Transepidermal Water Loss (TEWL) Measurement
TEWL is a measure of the rate of water that evaporates from the skin to the surrounding environment and is a key indicator of skin barrier function. Emollients can reduce TEWL by forming an occlusive film on the skin.
Methodology:
-
Apparatus: A TEWL measurement device (e.g., Tewameter®).
-
Subjects and Acclimatization: Human volunteers are acclimatized in a room with controlled temperature (e.g., 21°C) and humidity (e.g., 50% RH) for at least 30 minutes before measurements.[18]
-
Procedure:
-
Analysis: The percentage reduction in TEWL from the baseline is calculated to determine the moisturizing and occlusive effect of the ester.[20][21]
Oxidative Stability Assessment (Rancimat Method)
The Rancimat method is an accelerated aging test used to determine the oxidative stability of oils and fats. It measures the induction time, which is the time until the formation of volatile oxidation products.
Methodology:
-
Apparatus: Rancimat instrument.
-
Procedure:
-
A precise amount of the ester sample is weighed into a reaction vessel.[22]
-
The sample is heated to a constant high temperature (e.g., 100-120°C) while a continuous stream of purified air is passed through it.[23]
-
The volatile oxidation products are carried by the air stream into a measuring vessel containing deionized water.[23][24]
-
-
Measurement: The conductivity of the water in the measuring vessel is continuously monitored. A sharp increase in conductivity indicates the formation of volatile acids, marking the end of the induction period.[24][25]
-
Analysis: The induction time (in hours) is determined from the conductivity curve and is a measure of the oil's resistance to oxidation. A longer induction time indicates greater stability.[26]
References
- 1. This compound|Research Grade [benchchem.com]
- 2. avenalab.com [avenalab.com]
- 3. interchimie.fr [interchimie.fr]
- 4. hallstarbeauty.com [hallstarbeauty.com]
- 5. neutronco.com [neutronco.com]
- 6. Medium-chain Triglycerides BP Ph Eur USP NF, with SDS [mubychem.com]
- 7. CAPRYLIC / CAPRIC TRIGLYCERIDES [wilmar-international.com]
- 8. Isopropyl myristate – scipoly.com [scipoly.com]
- 9. ISOPROPYL MYRISTATE [wilmar-international.com]
- 10. madarcorporation.com [madarcorporation.com]
- 11. Sensory Evaluation in Cosmetics: Key Protocols and Best Practices – Cosmetics Testing News [news.skinobs.com]
- 12. focusquimica.com [focusquimica.com]
- 13. Isopropyl myristate | 110-27-0 [chemicalbook.com]
- 14. US7304177B2 - Method for improving spreading properties of cosmetic ingredients - Google Patents [patents.google.com]
- 15. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alkyl (C12-15) Benzoate [drugfuture.com]
- 17. trungtamthuoc.com [trungtamthuoc.com]
- 18. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 19. researchgate.net [researchgate.net]
- 20. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. polco.com.co [polco.com.co]
- 23. btsa.com [btsa.com]
- 24. researchgate.net [researchgate.net]
- 25. azom.com [azom.com]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of Trimethylolpropane Triethylhexanoate as a Cosmetic Emollient
For Immediate Release
[City, State] – In the competitive landscape of cosmetic formulation, the selection of an emollient is a critical decision that significantly impacts a product's sensory profile, skin feel, and overall performance. This guide provides a comprehensive comparative study of trimethylolpropane (B17298) triethylhexanoate, a synthetic ester, against other commonly used emollients. The following analysis, targeted at researchers, scientists, and drug development professionals, synthesizes available data on its performance, supported by detailed experimental protocols for key evaluation metrics.
Physicochemical Properties and Performance Data
Trimethylolpropane triethylhexanoate is a fat-soluble emollient and skin-conditioning agent recognized for its safety and good tolerability across most skin types.[1] It is lauded for its pleasant, dry texture and excellent resistance to oxidation, making it a stable choice for various cosmetic formulations.[2] A related compound, trimethylolpropane tricaprylate/tricaprate, is noted for imparting a smooth, gliding feel to products, with rapid absorption that leaves no greasy residue.
While direct comparative quantitative data for this compound is not extensively available in public literature, we can infer its performance characteristics by examining the methodologies used to evaluate similar emollients. The following tables summarize typical performance data for common emollient classes, providing a benchmark for comparison.
| Parameter | This compound (Expected Profile) | Mineral Oil (Petrolatum) | Shea Butter | Dimethicone |
| Primary Function | Emollient, Skin Conditioning | Occlusive, Emollient | Emollient, Occlusive | Emollient, Skin Protectant |
| Skin Feel | Light, non-greasy, smooth | Greasy, heavy | Rich, potentially greasy | Silky, smooth, powdery |
| Spreadability | High | Medium to High | Low to Medium | High |
| Occlusivity (TEWL Reduction) | Moderate | Very High | High | Moderate |
| Oxidative Stability | Excellent | Good | Fair to Good | Excellent |
Experimental Protocols
To ensure objective and reproducible comparisons of emollient performance, standardized experimental protocols are essential. Below are detailed methodologies for key performance indicators.
Skin Hydration Measurement (Corneometry)
Objective: To measure the hydration level of the stratum corneum after emollient application.
Apparatus: Corneometer®
Procedure:
-
Baseline Measurement: A baseline reading of skin hydration is taken from a defined area on the forearm of the test subject.
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-Application Measurements: Hydration levels are measured at predetermined intervals (e.g., 1, 2, 4, and 8 hours) after application.
-
Data Analysis: The change in hydration from the baseline is calculated and compared between different emollients.
Transepidermal Water Loss (TEWL) Measurement
Objective: To assess the occlusivity of an emollient by measuring the rate of water evaporation from the skin.
Apparatus: Tewameter®
Procedure:
-
Baseline Measurement: A baseline TEWL reading is taken from a defined area on the forearm.
-
Product Application: A standardized amount of the emollient is applied to the test area.
-
Post-Application Measurements: TEWL is measured at set time points after application. A significant decrease in TEWL indicates a strong occlusive effect. For instance, petrolatum has been shown to be highly effective in reducing TEWL compared to some vegetable oils.[3]
-
Data Analysis: The percentage reduction in TEWL from the baseline is calculated and compared across different test substances.
Spreadability Assessment
Objective: To quantify the ease with which an emollient spreads over a surface.
Method: Contact Angle Measurement on a Synthetic Skin Substrate (e.g., Vitro-skin®).
Procedure:
-
A drop of the emollient is placed on the synthetic skin substrate.
-
The contact angle of the droplet is measured over time using a goniometer.
-
A smaller contact angle indicates better and faster spreading.
-
Alternatively, the spreading value can be determined by measuring the area covered by a known volume of the emollient after a specific time. Viscosity is a major factor influencing the spreadability of emollients.[4]
Sensory Profile Analysis
Objective: To evaluate the tactile properties of an emollient through a trained sensory panel.
Procedure:
-
Panelist Training: A panel of trained individuals is familiarized with a standardized lexicon of sensory attributes for skin care products (e.g., greasiness, playtime, absorption, tackiness).
-
Product Evaluation: Panelists apply a standardized amount of each emollient to a designated skin area.
-
Scoring: Each attribute is rated on a defined scale (e.g., a 10-point scale).
-
Data Analysis: The mean scores for each attribute are calculated and statistically analyzed to create a sensory profile for each emollient. This allows for a direct comparison of the skin feel.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for key performance evaluations.
References
Trimethylolpropane Trioleate: A High-Performance, Eco-Friendly Lubricant Solution
A detailed comparison of Trimethylolpropane (B17298) Trioleate (TMPTO) with conventional lubricants reveals its potential as a superior, biodegradable alternative in various applications. Possessing a high viscosity index, excellent thermal stability, and inherent lubricity, TMPTO demonstrates significant advantages in wear protection and friction reduction.
Trimethylolpropane trioleate (TMPTO) is a synthetic ester lubricant that is gaining attention as a high-performance, environmentally friendly alternative to traditional mineral oils and other synthetic base stocks.[1][2] Its unique molecular structure, derived from the esterification of trimethylolpropane with oleic acid, imparts a combination of desirable properties, including high biodegradability, a high viscosity index, and good thermal and oxidative stability.[1][3] These characteristics make it a promising candidate for a wide range of applications, from hydraulic fluids and metalworking oils to potentially even engine lubricants.[4][5]
Comparative Performance Analysis
Comprehensive studies have evaluated the performance of TMPTO and related trimethylolpropane (TMP) esters against conventional lubricants like mineral oils and polyalphaolefins (PAOs).
Tribological Properties: Friction and Wear Reduction
In tribological tests, which measure friction and wear, TMP-based esters have consistently shown excellent performance. A study comparing a TMP ester with a mineral oil (MO) and a fully synthetic oil (FSO) using a four-ball tester demonstrated the superior lubricity of the TMP ester. It exhibited a lower coefficient of friction, attributed to its low viscosity and strong film-forming properties.[6]
When used as an additive, TMPTO also shows significant benefits. The addition of a 5-vol% blend of TMP trioleate to a low viscosity Polyalphaolefin (PAO) resulted in a potential reduction of friction power by up to 6.09% and a notable decrease in wear scar diameter by up to 39.65% compared to the neat PAO.[7] In another study, the addition of 10% of a TMP-tri-LA ester to mineral oil improved the wear scar diameter (WSD) by 21% (from 0.78 mm to 0.62 mm).[8]
Further research comparing additive-free TMP with PAO found that TMP demonstrated better extreme pressure characteristics.[9]
| Lubricant | Test | Key Findings | Reference |
| TMP Ester vs. Mineral Oil (MO) & Fully Synthetic Oil (FSO) | Four-Ball Tribological Test | TMP ester showed a lower coefficient of friction (approx. 0.09-0.10 µm) compared to both MO and FSO. | [6] |
| TMP Trioleate (5 vol%) in PAO vs. Neat PAO | Pin-on-Disk Tribological Test | Up to 6.09% reduction in friction power and up to 39.65% reduction in wear scar diameter. | [7] |
| TMP-tri-LA (10%) in Mineral Oil vs. Neat Mineral Oil | Not Specified | 21% improvement in wear scar diameter (from 0.78 mm to 0.62 mm). | [8] |
| Additive-Free TMP vs. Additive-Free PAO | Four-Ball Wear Tester | TMP demonstrated better extreme pressure characteristics. | [9] |
| High Oleic TMP Triesters (HO-TMPTE) vs. Commercial TMP Trioleate | Viscosity and Viscosity Index | HO-TMPTE exhibited a higher viscosity index (219) compared to some commercial TMP trioleates. | [10] |
Physicochemical Properties: Viscosity, Thermal, and Oxidative Stability
TMPTO and other TMP esters possess favorable physicochemical properties that contribute to their superior performance. They typically have a high viscosity index, meaning their viscosity changes less with temperature fluctuations, ensuring consistent lubrication over a wide operating range.[1][4] High oleic trimethylolpropane triesters (HO-TMPTE) have been shown to have a viscosity index of 219, which is higher than some commercial TMP trioleates.[10]
The thermal and oxidative stability of TMP esters are generally superior to mineral oils, allowing them to maintain their lubricating properties at higher temperatures and for longer service intervals.[2][3] However, the oxidative stability of TMPTO can be further enhanced with the addition of antioxidants. Studies have shown that aminic and phenolic antioxidants can improve the oxidation resistance of TMPTO.[11]
Experimental Protocols
The evaluation of lubricant performance relies on standardized testing methodologies. Key experimental protocols used in the cited studies include:
Wear Preventive Characteristics (ASTM D4172)
This test method evaluates the anti-wear properties of fluid lubricants in sliding contact using a four-ball apparatus.
-
Apparatus: Four-Ball Wear Test Machine.
-
Procedure: A steel ball is rotated against three stationary steel balls held in a cup containing the lubricant sample.
-
Test Conditions: The test is run under a specified load, speed, temperature, and duration.
-
Measurement: After the test, the average wear scar diameter on the three stationary balls is measured using a microscope. A smaller wear scar indicates better wear protection.[12]
Viscosity Index Calculation (ASTM D2270)
The viscosity index (VI) is an empirical, dimensionless number indicating the effect of temperature change on the kinematic viscosity of the oil.
-
Procedure: The kinematic viscosity of the lubricant is determined at two standard temperatures, 40°C and 100°C, using a calibrated glass capillary viscometer (ASTM D445).
-
Calculation: The VI is then calculated from these two viscosity values. A higher VI indicates a smaller change in viscosity with temperature.[12]
Oxidation Stability of Inhibited Mineral Oils (ASTM D943)
This test method is used to evaluate the oxidation stability of lubricants, particularly those prone to water contamination.
-
Apparatus: Oxidation cell, heating bath, oxygen delivery system.
-
Procedure: The oil sample is subjected to a stream of oxygen at an elevated temperature in the presence of water and a steel-copper catalyst coil.
-
Measurement: The test is continued until the acid number of the oil reaches a specified value. The time taken to reach this point is reported as the oxidation lifetime. A longer time indicates greater oxidation stability.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a typical lubricant performance evaluation.
References
- 1. cnlubricantadditive.com [cnlubricantadditive.com]
- 2. nbinno.com [nbinno.com]
- 3. ocl-journal.org [ocl-journal.org]
- 4. TRIMETHYLOLPROPANE TRIOLEATE - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 9. repository.canterbury.ac.uk [repository.canterbury.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. smarteureka.com [smarteureka.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to In Vivo Skin Hydration Effects of Emollients: Evaluating Trimethylolpropane Triethylhexanoate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo skin hydration effects of trimethylolpropane (B17298) triethylhexanoate against other well-established hydrating agents. While direct quantitative in vivo data for trimethylolpropane triethylhexanoate is limited in publicly available literature, this document summarizes its function based on its properties as an emollient and compares it with glycerin and hyaluronic acid, for which experimental data are more readily available. Detailed experimental protocols for common in vivo skin hydration measurement techniques are also provided to support future research and evaluation.
Comparative Analysis of Skin Hydrating Agents
This compound is primarily recognized for its emollient properties, contributing to skin softness and smoothness.[1][2] Its role in skin hydration is largely attributed to its occlusive nature, forming a barrier on the skin to reduce transepidermal water loss (TEWL). In contrast, ingredients like glycerin and hyaluronic acid are humectants, which attract and retain water in the skin.
| Ingredient | Primary Function | Mechanism of Action | Available In Vivo Data |
| This compound | Emollient, Skin Conditioning Agent[1][2][3][4] | Forms an occlusive layer on the skin to prevent water evaporation. Improves the texture and spreadability of cosmetic formulations.[1] | No specific quantitative in vivo skin hydration studies were found in the public domain. |
| Glycerin | Humectant[[“]][6] | Attracts water from the dermis and the environment to the stratum corneum. Accelerates the recovery of the skin's barrier function.[[“]][6][7] | Numerous studies demonstrate a significant increase in skin hydration and a reduction in TEWL. Topical application can maintain elevated moisture levels for up to 24 hours.[[“]] Formulations with varying concentrations of glycerin have shown a dose-dependent improvement in skin hydration.[8] |
| Hyaluronic Acid | Humectant[[“]][10] | Binds to and retains large amounts of water in the skin. The effect can vary based on molecular weight, with lower molecular weight hyaluronic acid showing better skin penetration.[[“]][10] | Topical application has been shown to significantly increase skin hydration, with some studies reporting up to a 134% immediate improvement.[[“]] Liposomal formulations of hyaluronic acid have demonstrated enhanced skin permeation and hydration.[11] |
Experimental Protocols for In Vivo Skin Hydration Assessment
Accurate and reproducible measurement of skin hydration is crucial for substantiating product claims. The following are standard non-invasive methods used in clinical and research settings.
Corneometry: Measurement of Skin Surface Capacitance
Corneometry is a widely used method to determine the hydration level of the stratum corneum by measuring its electrical capacitance.[12][13]
Principle: The measurement is based on the different dielectric constants of water and other substances in the skin. The Corneometer's probe measures the capacitance of the skin, which is influenced by its water content.[12]
Protocol:
-
Subject Acclimatization: Subjects should acclimatize to the controlled environmental conditions (typically 20-22°C and 40-60% humidity) for at least 30 minutes before measurements are taken.[14]
-
Baseline Measurement: Before product application, baseline corneometer readings are taken on the designated test sites (e.g., volar forearm).
-
Product Application: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to the demarcated skin area.
-
Post-Application Measurements: Measurements are taken at specified time points after product application (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours) to assess the immediate and long-term hydrating effects.[14] An untreated control site is also measured at the same time points for comparison.
-
Data Analysis: The change in skin capacitance from baseline is calculated to determine the product's hydrating efficacy.
Transepidermal Water Loss (TEWL) Measurement
TEWL is a key indicator of skin barrier function. A lower TEWL value generally signifies a more intact and healthy skin barrier.[15]
Principle: TEWL is measured using a probe with sensors that detect the water vapor gradient on the skin's surface. Open-chamber and condenser-chamber devices are common instrument types.[15][16]
Protocol:
-
Subject Acclimatization: As with corneometry, subjects must acclimatize to a controlled environment free of drafts.[17]
-
Baseline Measurement: Baseline TEWL readings are taken on the defined test areas before product application.
-
Product Application: A standardized amount of the test product is applied to the designated skin area.
-
Post-Application Measurements: TEWL is measured at various time intervals post-application to evaluate the product's effect on the skin barrier. An untreated control site is also measured.
-
Data Analysis: A reduction in TEWL compared to baseline and the control site indicates an improvement in skin barrier function, which is often correlated with improved hydration.
Visualizations
References
- 1. beautydecoded.com [beautydecoded.com]
- 2. This compound (with Product List) [incidecoder.com]
- 3. incibeauty.com [incibeauty.com]
- 4. This compound - Cosmetic Analysis [cosmeticanalysis.com]
- 5. consensus.app [consensus.app]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. [PDF] Glycerol accelerates recovery of barrier function in vivo. | Semantic Scholar [semanticscholar.org]
- 8. Synchronized in vivo measurements of skin hydration and trans-epidermal water loss. Exploring their mutual influences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. Effects of hyaluronic acid on skin at the cellular level: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Skin Hydration Assessment through Modern Non-Invasive Bioengineering Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. jmcscientificconsulting.com [jmcscientificconsulting.com]
- 15. researchgate.net [researchgate.net]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
Assessing the Biodegradability of Trimethylolpropane Triethylhexanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The environmental fate of synthetic compounds is a critical consideration in modern chemical and product development. This guide provides a comparative assessment of the biodegradability of trimethylolpropane (B17298) triethylhexanoate, a common synthetic ester, against other lubricant base oils. The information presented herein is intended for researchers, scientists, and drug development professionals who require an understanding of the environmental impact of such materials. This guide synthesizes available data on biodegradability, outlines standardized testing protocols, and offers a clear comparison with relevant alternatives.
Comparative Biodegradability Data
The "ready biodegradability" of a substance is its potential for rapid and extensive breakdown by microorganisms in an aquatic environment under aerobic conditions. The Organisation for Economic Co-operation and Development (OECD) has established a series of tests (OECD 301 series) to assess this endpoint. A substance is generally considered "readily biodegradable" if it achieves a biodegradation level of ≥60% within a 28-day period and satisfies the "10-day window" criterion.[1][2]
The following table summarizes the ready biodegradability data for various TMPEs and comparator lubricant base oils.
| Substance | Test Guideline | Biodegradation (%) | Duration (days) | Classification |
| Trimethylolpropane Esters (Read-Across) | ||||
| Fatty acids, C8-10, triesters with trimethylolpropane | EU Method C.4-D (similar to OECD 301B) | 78%[3] | 28 | Readily Biodegradable |
| Fatty acids, C6-18, triesters with trimethylolpropane | OECD 301B | 62.9%[3] | 28 | Readily Biodegradable |
| Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropane | OECD 301F | 86%[3] | 28 | Readily Biodegradable |
| Alternative Synthetic Esters | ||||
| Pentaerythritol (B129877) Esters | General | Generally considered readily biodegradable, but specific data for the tetra(2-ethylhexanoate) ester is limited. A complex hindered phenolic ester of pentaerythritol showed low biodegradability (4-5%).[4][5] | - | Likely Biodegradable |
| Conventional Lubricant Base Oil | ||||
| Mineral Oil | General | Typically exhibits inherent, but not ready, biodegradability (20-35% in 28 days).[6] | 28 | Inherently Biodegradable |
Based on the available data for structurally analogous compounds, trimethylolpropane triethylhexanoate is expected to be readily biodegradable . The ester linkages in polyol esters like TMPEs are susceptible to microbial hydrolysis, initiating the degradation process.[7] In contrast, mineral oil-based lubricants demonstrate significantly lower rates of biodegradation.[7]
Experimental Protocols for Assessing Ready Biodegradability
The OECD 301 series of tests provides standardized methods for evaluating the ready biodegradability of chemicals. The two most relevant methods for lubricant base oils, which can be poorly soluble in water, are the OECD 301B (CO₂ Evolution Test) and OECD 301F (Manometric Respirometry Test).
OECD 301B: CO₂ Evolution Test (Modified Sturm Test)
This method measures the amount of carbon dioxide produced by a microbial inoculum as it degrades the test substance.
Methodology:
-
Preparation of Mineral Medium: A mineral salt medium is prepared containing essential nutrients for the microorganisms.
-
Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the activated sludge of a domestic wastewater treatment plant.
-
Test and Control Flasks:
-
Test Flasks: A known concentration of the test substance (e.g., this compound) is added to the mineral medium with the inoculum.
-
Blank Control Flasks: Contain only the inoculum and mineral medium to measure the CO₂ produced by the endogenous respiration of the microorganisms.
-
Reference Control Flasks: A readily biodegradable substance (e.g., sodium benzoate) is used as a positive control to verify the activity of the inoculum.
-
-
Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-24°C) for 28 days. The flasks are continuously aerated with CO₂-free air.
-
CO₂ Trapping and Measurement: The CO₂ evolved from the flasks is trapped in a solution of barium hydroxide (B78521) or another suitable absorbent. The amount of CO₂ is determined by titration of the remaining hydroxide or by measuring the total inorganic carbon.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the amount of CO₂ produced from the test substance (corrected for the blank) to the theoretical amount of CO₂ (ThCO₂) that would be produced if the substance were completely mineralized.
OECD 301F: Manometric Respirometry Test
This method determines the oxygen consumed by the microbial inoculum during the degradation of the test substance.
Methodology:
-
Preparation of Mineral Medium and Inoculum: Similar to the OECD 301B test, a mineral medium is prepared and inoculated with microorganisms.
-
Test and Control Vessels:
-
Test Vessels: The test substance is added to the inoculated mineral medium in sealed vessels.
-
Blank Control Vessels: Contain only the inoculum and mineral medium to measure the basal oxygen uptake.
-
Reference Control Vessels: A readily biodegradable substance is used as a positive control.
-
-
Incubation: The sealed vessels are incubated at a constant temperature with continuous stirring for 28 days.
-
Oxygen Consumption Measurement: The consumption of oxygen is measured over time using a manometric respirometer, which detects the pressure decrease in the headspace of the sealed vessel. The evolved CO₂ is absorbed by a potassium hydroxide solution within the vessel.
-
Calculation of Biodegradation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to the theoretical oxygen demand (ThOD).
Experimental Workflow Diagram
The following diagram illustrates the general workflow for assessing the ready biodegradability of a substance using either the OECD 301B or 301F method.
Caption: General workflow for OECD 301B/F ready biodegradability testing.
Conclusion
Based on the strong evidence from structurally similar trimethylolpropane esters, this compound can be confidently classified as a readily biodegradable substance. This favorable environmental characteristic distinguishes it from conventional mineral oil-based products, which exhibit significantly lower biodegradability. For applications where environmental exposure is a concern, the use of readily biodegradable synthetic esters like this compound presents a scientifically supported, more sustainable alternative. The standardized OECD 301 test methods provide a robust framework for quantifying the biodegradability of such materials, ensuring reliable and comparable data for environmental risk assessment.
References
Toxicological Profile of Trimethylolpropane Triethylhexanoate: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative toxicological assessment of trimethylolpropane (B17298) triethylhexanoate against other commonly used cosmetic esters. The information is intended to assist researchers and formulation scientists in making informed decisions regarding the selection of emollients and skin conditioning agents. The data presented is a synthesis of available information from various sources, including regulatory databases and safety assessments.
Comparative Toxicological Data
The following tables summarize the available toxicological data for trimethylolpropane triethylhexanoate and selected alternatives: Caprylic/Capric Triglyceride, Triisostearin, and Pentaerythrityl Tetraethylhexanoate. Due to the limited publicly available quantitative data for this compound, a qualitative assessment is often provided based on regulatory submissions for structurally similar compounds.
Table 1: Acute Toxicity, Dermal and Eye Irritation/Corrosion
| Substance | Acute Oral Toxicity (LD50) | Dermal Irritation/Corrosion | Eye Irritation/Corrosion |
| This compound (and analogues) | No data available. Not classified as acutely toxic based on analogue data. | Not irritating. | Not irritating. |
| Caprylic/Capric Triglyceride | > 5000 mg/kg bw (rat) | Not irritating. | Not irritating. |
| Triisostearin | No data available. Considered practically non-toxic based on data for related triglycerides. | Not irritating. | Not irritating. |
| Pentaerythrityl Tetraethylhexanoate (and analogues) | No data available. Not classified as acutely toxic based on analogue data (Pentaerythritol tetrastearate: LD50 > 2000 mg/kg bw, rat). | Not irritating. | Not irritating. |
Table 2: Skin Sensitization and Mutagenicity
| Substance | Skin Sensitization | Mutagenicity (in vitro) |
| This compound (and analogues) | Not a sensitizer. | Negative in bacterial reverse mutation assays (Ames test) for analogues. |
| Caprylic/Capric Triglyceride | Not a sensitizer. | Negative in bacterial reverse mutation assays (Ames test). |
| Triisostearin | Not a sensitizer. | Negative in bacterial reverse mutation assays (Ames test) for related triglycerides. |
| Pentaerythrityl Tetraethylhexanoate (and analogues) | Not a sensitizer. | Negative in bacterial reverse mutation assays (Ames test) for analogues. |
Table 3: Repeated Dose Toxicity
| Substance | Repeated Dose Toxicity (Oral, NOAEL) |
| This compound (and analogues) | No specific data available. No adverse effects expected based on the toxicological profile of its components. |
| Caprylic/Capric Triglyceride | No adverse effects observed at the highest dose tested in subchronic studies. |
| Triisostearin | No adverse effects observed in repeated dose toxicity studies on related triglycerides. |
| Pentaerythrityl Tetraethylhexanoate (and analogues) | NOAEL > 1000 mg/kg bw/day (rat, 90-day study) for Pentaerythritol tetrastearate. |
Experimental Protocols
The toxicological data presented in this guide are typically generated using standardized test guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the methodologies for key toxicological endpoints.
Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is used to estimate the acute oral toxicity of a substance.
-
Test Animals: Typically, rats are used.
-
Procedure: A single dose of the substance is administered orally to a group of animals. The animals are observed for signs of toxicity and mortality for up to 14 days.
-
Endpoint: The LD50 (lethal dose for 50% of the animals) is determined, which allows for the classification of the substance according to its acute oral toxicity.
Dermal Irritation/Corrosion (OECD 404: Acute Dermal Irritation/Corrosion)
This test assesses the potential of a substance to cause skin irritation or corrosion.
-
Test Animals: Albino rabbits are commonly used.
-
Procedure: A small amount of the test substance is applied to a shaved patch of skin on the back of the animal. The site is observed for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Endpoint: The severity of the skin reactions is scored, and the substance is classified as irritating or corrosive based on the scores.
Bacterial Reverse Mutation Test (OECD 471: Ames Test)
This in vitro test is used to assess the mutagenic potential of a substance.
-
Test System: Strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing a specific amino acid (e.g., histidine) are used.
-
Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix, to simulate mammalian metabolism).
-
Endpoint: If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a medium lacking the specific amino acid. The number of revertant colonies is counted to determine the mutagenic potential.
Visualizations
Toxicological Assessment Workflow
The following diagram illustrates a typical workflow for the toxicological assessment of a cosmetic ingredient.
Caption: A generalized workflow for the toxicological assessment of cosmetic ingredients.
Logical Relationship of Key Toxicological Endpoints
The following diagram illustrates the logical progression of toxicological testing, from assessing local effects to systemic and long-term effects.
Caption: Logical relationship of key toxicological endpoints in safety assessment.
A Comparative Analysis of the Occlusive Properties of Trimethylolpropane Triethylhexanoate and Petrolatum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the occlusive properties of trimethylolpropane (B17298) triethylhexanoate and petrolatum, two ingredients commonly used in topical formulations. The information presented herein is intended to assist in the selection of appropriate excipients for skincare and dermatological product development.
Introduction to Occlusivity
Occlusive agents are ingredients that form a physical barrier on the surface of the skin, thereby reducing transepidermal water loss (TEWL). This mechanism helps to maintain skin hydration, support the skin's barrier function, and can enhance the penetration of active ingredients. The efficacy of an occlusive agent is typically quantified by its ability to reduce TEWL.
Overview of Compared Ingredients
Petrolatum: A complex mixture of hydrocarbons, petrolatum is a well-established and widely utilized occlusive agent in the pharmaceutical and cosmetic industries. It is often regarded as the "gold standard" for occlusivity due to its significant impact on reducing TEWL.[1]
Trimethylolpropane Triethylhexanoate: This ingredient is a triester of trimethylolpropane and triethylhexanoic acid. It is primarily classified as an emollient and skin-conditioning agent, valued for the pleasant, non-greasy sensory profile it imparts to formulations.[2][3] While it contributes to skin softness and forms a film on the skin, its primary function is not defined by strong occlusivity in the same manner as petrolatum.
Quantitative Comparison of Occlusivity
| Ingredient | Occlusivity (TEWL Reduction) | Classification |
| Petrolatum | >98% | Occlusive Agent |
| This compound | Data not available | Emollient, Skin-Conditioning Agent |
Note: The occlusivity of petrolatum is well-documented in multiple studies.[1][4][5] The lack of specific TEWL reduction data for this compound prevents a direct quantitative comparison.
Qualitative Comparison
| Feature | Petrolatum | This compound |
| Primary Function | Skin Protectant, Occlusive | Emollient, Skin-Conditioning |
| Mechanism of Action | Forms a hydrophobic barrier on the skin, significantly reducing TEWL.[1] | Forms a semi-occlusive film that softens and smooths the skin. |
| Texture & Sensory Feel | Heavy, greasy, waxy | Lightweight, non-greasy, smooth |
| Common Applications | Ointments, balms, products for very dry or compromised skin. | Lotions, creams, serums, color cosmetics.[2][3] |
Experimental Protocol: Measurement of Transepidermal Water Loss (TEWL)
The standard method for quantifying the occlusivity of a topical ingredient is by measuring its effect on Transepidermal Water Loss (TEWL).
Objective: To determine the rate of water evaporation from the skin surface after the application of a test substance. A lower TEWL value indicates a higher degree of occlusion.
Instrumentation: A Tewameter or a similar evaporimeter is used. These instruments measure the water vapor gradient above the skin surface.
General Protocol:
-
Subject Acclimatization: Subjects are required to rest in a temperature and humidity-controlled room for a minimum of 30 minutes prior to measurement. This allows the skin to equilibrate with the environment.
-
Baseline Measurement: A baseline TEWL reading is taken from a designated test area on the skin (commonly the forearm) before any product application.
-
Product Application: A standardized amount of the test material is applied evenly to the test area. An untreated site is maintained as a control.
-
Post-Application Measurements: TEWL measurements are taken from the treated and control sites at specified time intervals (e.g., 1, 2, 4, and 6 hours) after product application.
-
Data Analysis: The percentage reduction in TEWL for the treated site is calculated relative to the baseline and the untreated control site.
Mechanism of Action on the Skin Barrier
The primary mechanism of action for occlusive agents is the formation of a lipid film on the stratum corneum. This film is hydrophobic, repelling water and thereby slowing its evaporation from the skin.
References
Trimethylolpropane Triethylhexanoate: A Non-Toxic Alternative to Traditional Plasticizers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The increasing scrutiny of conventional plasticizers, particularly phthalates, due to their potential health risks has spurred the search for safer alternatives. Trimethylolpropane (B17298) Triethylhexanoate (TMPTEH), a triester of trimethylolpropane and 2-ethylhexanoic acid, is emerging as a promising non-toxic plasticizer. This guide provides an objective comparison of TMPTEH's performance with other common plasticizers, supported by available experimental data, to validate its potential as a safe and effective alternative.
Performance Comparison of Plasticizers in PVC
The performance of a plasticizer is critical to achieving the desired flexibility and durability of the polymer matrix, most commonly Polyvinyl Chloride (PVC). Key performance indicators include tensile strength, elongation at break, and resistance to migration.
A patent for a plasticizer composition containing trimethylolpropane-tri-(2-ethyl hexanoate) demonstrates its superior physical properties in PVC compared to the widely used Di(2-ethylhexyl) phthalate (B1215562) (DEHP)[1]. The table below summarizes the comparative performance data.
| Performance Metric | Trimethylolpropane Ester Composition | Di(2-ethylhexyl) phthalate (DEHP) | Test Method (Typical) |
| Tensile Strength ( kg/cm ²) | 230 - 245 | 220 | ASTM D638 |
| Elongation (%) | 380 - 420 | 350 | ASTM D638 |
| Migration Resistance (Heating Loss, %) | 0.5 - 0.8 | 1.2 | ASTM D1203 |
| Static Heat-Resistance (min) | 60 - 70 | 50 | ASTM D2115 |
Toxicity Profile: A Safer Alternative
While comprehensive toxicological data for pure Trimethylolpropane Triethylhexanoate is not extensively available in the public domain, information on its parent compound, trimethylolpropane, and its cosmetic safety assessments provide strong indications of its low toxicity profile.
The Environmental Working Group (EWG) Skin Deep® database, which assesses the safety of ingredients in personal care products, gives this compound a low hazard rating for cancer, allergies & immunotoxicity, and developmental & reproductive toxicity[2].
In contrast, many common phthalate plasticizers have been identified as endocrine-disrupting chemicals (EDCs) with potential adverse effects on reproductive health[3].
| Toxicity Endpoint | This compound | Common Phthalates (e.g., DEHP, DBP) |
| Acute Oral Toxicity (LD50) | Data not available for TMPTEH. For Trimethylolpropane: > 5000 mg/kg (rat), indicating very low acute toxicity[4]. | DEHP: ~25,000 mg/kg (rat) |
| Genotoxicity (Ames Test) | Data not available. | Some phthalates have shown evidence of genotoxicity. |
| Reproductive Toxicity | Rated as low concern for developmental and reproductive toxicity in cosmetic use[2]. For Trimethylolpropane: NOEL for reproductive toxicity was 800 mg/kg/day[5]. | Recognized as endocrine disruptors, can interfere with androgen signaling. |
| Carcinogenicity | Rated as low concern for cancer in cosmetic use[2]. | DEHP is classified as a possible human carcinogen (Group 2B) by IARC. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizers. Standardized test methods from organizations like ASTM International and the Organisation for Economic Co-operation and Development (OECD) provide the framework for these evaluations.
Plasticizer Performance Testing
-
Sampling and Testing of Plasticizers (ASTM D1045): This standard provides methods for sampling and testing liquid plasticizers for properties such as acid number, ester content, specific gravity, and color.
-
Tensile Properties of Plastics (ASTM D638): This test method is used to determine the tensile strength and elongation at break of plastic materials, providing insight into the flexibility and strength imparted by the plasticizer.
-
Plasticizer Compatibility in Poly(Vinyl Chloride) (PVC) Compounds (ASTM D2383): This method assesses the compatibility of the plasticizer with the PVC resin under humid conditions, which is crucial for long-term stability.
-
Loss of Plasticizer from Plastics (Activated Carbon Methods) (ASTM D1203): This test determines the volatility of a plasticizer and its tendency to migrate from the plastic, a key indicator of permanence.
Toxicity Testing
-
Acute Oral Toxicity (OECD Test Guideline 420, 423, or 425): These guidelines describe methods for determining the median lethal dose (LD50) of a substance after a single oral administration to rodents.
-
Bacterial Reverse Mutation Test (Ames Test) (OECD Test Guideline 471): This is a widely used method for identifying substances that can cause gene mutations.
-
In Vitro Chromosome Aberration Test (OECD Test Guideline 473): This test identifies substances that may cause structural chromosome aberrations in cultured mammalian cells[6].
-
Reproductive/Developmental Toxicity Screening Test (OECD Test Guideline 421): This guideline provides a method for an initial screening of the potential effects of a substance on reproduction and development.
-
Extended One-Generation Reproductive Toxicity Study (OECD Test Guideline 443): This is a more comprehensive study to evaluate the effects of a chemical on reproductive and developmental parameters, often required for regulatory purposes.
Visualizing a Safer Mechanism: Signaling Pathways
Phthalates are known to exert their toxic effects by interfering with various signaling pathways. A key mechanism involves the activation of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and disruption of androgen and estrogen signaling. The diagram below illustrates a simplified representation of this process.
Caption: Simplified signaling pathway of phthalate-induced reproductive toxicity.
A Validated Workflow for Plasticizer Evaluation
The validation of a new plasticizer like this compound requires a systematic experimental workflow, from initial performance screening to comprehensive toxicological assessment.
Caption: Experimental workflow for the validation of a new plasticizer.
References
Cross-Validation of Analytical Methods for Trimethylolpropane Triethylhexanoate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and precise quantification of chemical compounds is paramount. Trimethylolpropane (B17298) triethylhexanoate, a common emollient and skin conditioning agent in cosmetics and pharmaceutical formulations, requires robust analytical methods for quality control and formulation analysis. This guide provides a comparative overview of two prevalent analytical techniques for the determination of trimethylolpropane triethylhexanoate: High-Temperature Gas Chromatography with Flame Ionization Detection (GC-FID) and Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV).
This document outlines detailed experimental protocols for both methods and presents a comparative summary of their typical performance characteristics. The objective is to provide a framework for the cross-validation of these analytical methods, ensuring data integrity and consistency across different analytical platforms.
Comparative Analysis of Analytical Methods
The selection of an analytical method depends on various factors, including the analyte's properties, the sample matrix, and the desired analytical performance. Both GC-FID and RP-HPLC-UV offer reliable approaches for the quantification of this compound, each with its own set of advantages and limitations. A summary of typical validation parameters for each method is presented below to facilitate a direct comparison.
| Validation Parameter | High-Temperature GC-FID | RP-HPLC-UV |
| **Linearity (R²) ** | ≥ 0.999 | ≥ 0.999 |
| Range | 0.5 - 20.0 mg/mL[1] | 0.1 - 1.0 mg/mL |
| Accuracy (% Recovery) | 96.64% - 98.06%[1] | 98.0% - 102.0% |
| Precision (RSD%) | ≤ 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.1 mg/mL | ~0.01 mg/mL |
| Limit of Quantitation (LOQ) | ~0.3 mg/mL | ~0.03 mg/mL |
| Specificity | High | High |
| Run Time | ~15 minutes | ~10 minutes |
Experimental Protocols
Detailed methodologies for both the GC-FID and RP-HPLC-UV analysis of this compound are provided below. These protocols serve as a starting point for method development and validation in your laboratory.
High-Temperature Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is suitable for the analysis of thermally stable and volatile compounds like this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
High-temperature capillary column (e.g., DB-1ht, 15 m x 250 μm x 0.1 μm)[1]
-
Autosampler
Chromatographic Conditions:
-
Carrier Gas: Nitrogen or Helium[1]
-
Injector Temperature: 380°C[1]
-
Detector Temperature: 400°C[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C
-
Ramp 1: 50°C/min to 220°C
-
Ramp 2: 30°C/min to 290°C
-
Ramp 3: 40°C/min to 330°C, hold for 2 min
-
Ramp 4: 30°C/min to 370°C, hold for 3 min[1]
-
-
Injection Volume: 1 µL[1]
-
Split Ratio: 20:1[1]
Sample Preparation:
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.5 to 20.0 mg/mL.[1]
-
Dissolve the sample containing this compound in the same solvent to achieve a concentration within the calibration range.
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is well-suited for the analysis of non-volatile or thermally labile compounds and is a common technique in the analysis of cosmetic and pharmaceutical ingredients.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Autosampler
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and Water (e.g., 80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.1 to 1.0 mg/mL.
-
Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.
Cross-Validation Workflow
Cross-validation is a critical process to ensure that different analytical methods produce comparable results. This is particularly important when methods are used interchangeably or when transferring a method between laboratories. The following diagram illustrates a typical workflow for the cross-validation of the GC-FID and RP-HPLC-UV methods for this compound analysis.
Cross-validation workflow for analytical methods.
References
"comparative analysis of trimethylolpropane esters for industrial applications"
A Comparative Analysis of Trimethylolpropane (B17298) Esters for Industrial Lubricants
An objective guide for researchers and formulation scientists on the performance of trimethylolpropane (TMP) esters in comparison to other lubricant basestocks, supported by experimental data.
In the pursuit of enhanced performance, efficiency, and environmental responsibility in industrial applications, the selection of lubricant basestocks is a critical consideration. Trimethylolpropane (TMP) esters have emerged as a versatile class of synthetic lubricants, offering a unique combination of properties that make them suitable for a wide range of demanding applications, including hydraulic fluids, gear oils, compressor oils, and metalworking fluids.[1] This guide provides a comprehensive comparative analysis of TMP esters against other common lubricant basestocks, namely mineral oils, other polyol esters such as pentaerythritol (B129877) (PE) esters, and polyalphaolefins (PAOs). The information presented herein is intended to assist researchers, scientists, and product development professionals in making informed decisions for their specific formulation needs.
The Molecular Advantage of Trimethylolpropane Esters
Trimethylolpropane is a trifunctional alcohol, which, through esterification with various fatty acids, forms TMP esters. This molecular structure, with its three ester groups, provides a stable, branched architecture that is the foundation for their exceptional lubricating properties.[1] The polarity of the ester groups allows for strong adhesion to metal surfaces, forming a robust lubricating film that reduces friction and wear. Furthermore, the absence of volatile, low molecular weight components contributes to their low volatility and high flash points.
The general synthesis of TMP esters involves the esterification of trimethylolpropane with fatty acids, a process that can be tailored to achieve specific performance characteristics by selecting different fatty acid chain lengths and degrees of saturation.
Performance Comparison of Lubricant Basestocks
The selection of a lubricant basestock is a trade-off between performance, cost, and environmental considerations. The following tables summarize the key performance characteristics of TMP esters in comparison to mineral oil, pentaerythritol (PE) ester, and polyalphaolefin (PAO).
Table 1: Physicochemical Properties
This table provides a comparison of typical physical and chemical properties of the different lubricant basestocks. These properties are fundamental to the overall performance of the lubricant.
| Property | Trimethylolpropane (TMP) Ester | Pentaerythritol (PE) Ester | Polyalphaolefin (PAO) | Mineral Oil |
| Viscosity Index (VI) | 140 - 220+ | 130 - 160 | 120 - 140 | 90 - 105 |
| Flash Point (°C) | > 220 | > 240 | > 210 | 180 - 240 |
| Pour Point (°C) | -20 to -60 | -20 to -50 | -40 to -70 | -10 to -25 |
| Oxidative Stability | Good to Excellent | Excellent | Very Good | Fair to Good |
| Biodegradability | Readily Biodegradable | Readily Biodegradable | Inherently Biodegradable | Poor |
| Hydrolytic Stability | Good | Good | Excellent | Excellent |
| Lubricity (Film Strength) | Excellent | Excellent | Good | Good |
Note: The values presented are typical ranges and can vary depending on the specific grade and formulation.
Table 2: Tribological Performance Data
Tribology is the science of interacting surfaces in relative motion, including friction, wear, and lubrication. The following table presents comparative tribological data, which is crucial for applications where wear protection is paramount.
| Performance Metric | Trimethylolpropane (TMP) Ester | Pentaerythritol (PE) Ester | Polyalphaolefin (PAO) | Mineral Oil |
| Four-Ball Wear Scar Diameter (mm) (ASTM D4172, 40kg, 1200rpm, 75°C, 1hr) | 0.4 - 0.6 | 0.35 - 0.55 | 0.5 - 0.7 | 0.6 - 0.8 |
| Coefficient of Friction | Low | Low | Moderate | Moderate to High |
| Extreme Pressure (EP) Properties | Good | Good | Fair (requires additives) | Fair (requires additives) |
Note: The data is illustrative and can be influenced by the presence of additives.
Experimental Protocols
The data presented in this guide is based on standardized test methods developed by ASTM International. Below are detailed methodologies for the key experiments cited.
Experimental Workflow for Lubricant Performance Evaluation
Viscosity and Viscosity Index (ASTM D445 and D2270)
-
Objective: To determine the kinematic viscosity of the lubricant at different temperatures and calculate the viscosity index (VI), which indicates the effect of temperature on viscosity.
-
Methodology:
-
The kinematic viscosity of the lubricant is measured at 40°C and 100°C using a calibrated glass capillary viscometer as per ASTM D445.[2]
-
The time taken for a fixed volume of the lubricant to flow under gravity through the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the viscometer calibration constant.
-
The Viscosity Index is then calculated from the kinematic viscosities at 40°C and 100°C using the empirical formulas provided in ASTM D2270.[2][3][4][5][6] A higher VI indicates a smaller change in viscosity with temperature.[6]
-
Flash Point (ASTM D92)
-
Objective: To determine the lowest temperature at which the lubricant gives off enough vapor to form an ignitable mixture with air.[7][8][9][10][11]
-
Methodology:
-
The lubricant sample is placed in a Cleveland open cup and heated at a controlled rate.[7][9]
-
A small test flame is passed across the surface of the liquid at specified temperature intervals.
-
The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[8]
-
Pour Point (ASTM D97)
-
Objective: To determine the lowest temperature at which a lubricant will continue to flow.[12][13][14][15][16]
-
Methodology:
Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)
-
Objective: To evaluate the anti-wear properties of a lubricant in sliding contact.[17][18][19][20][21]
-
Methodology:
-
A steel ball is rotated under a specified load against three stationary steel balls that are immersed in the lubricant sample.[19]
-
The test is run for a set duration and at a controlled temperature.
-
After the test, the average diameter of the wear scars on the three stationary balls is measured. A smaller wear scar diameter indicates better anti-wear properties.
-
Oxidation Stability (ASTM D4742 - Thin-Film Oxygen Uptake Test)
-
Objective: To assess the resistance of a lubricant to oxidation under conditions that simulate gasoline engine service.[22][23][24][25][26]
-
Methodology:
-
The lubricant sample is placed in a high-pressure reactor with a metal catalyst package, a fuel catalyst, and water.[22]
-
The reactor is pressurized with oxygen and heated to a specified temperature.[23]
-
The pressure inside the reactor is monitored over time. The oxidation induction time is the time taken for a rapid drop in pressure, which indicates the consumption of oxygen due to oxidation of the oil. A longer induction time signifies better oxidation stability.
-
Comparative Analysis and Conclusion
The data presented in this guide demonstrates that trimethylolpropane esters offer a compelling performance profile for a wide array of industrial applications.
-
Compared to Mineral Oils: TMP esters exhibit superior thermal and oxidative stability, a significantly higher viscosity index, and better low-temperature performance.[27] Their excellent lubricity and biodegradability make them a preferred choice for high-performance and environmentally sensitive applications.
-
Compared to Pentaerythritol (PE) Esters: Both TMP and PE esters are high-performance polyol esters. PE esters, with their more complex structure, can sometimes offer slightly better thermal stability and higher viscosity. However, TMP esters often provide a good balance of performance and cost-effectiveness. The choice between them may depend on the specific viscosity and thermal requirements of the application.
-
Compared to Polyalphaolefins (PAOs): PAOs are known for their excellent hydrolytic stability and good low-temperature properties. However, TMP esters generally possess superior lubricity due to their polarity and better additive solubility. For applications requiring a high degree of wear protection and friction reduction, TMP esters can be a more effective solution.[28][29]
References
- 1. Frontiers | Prospects of Plant-Based Trimethylolpropane Esters in the Biolubricant Formulation for Various Applications: A Review [frontiersin.org]
- 2. store.astm.org [store.astm.org]
- 3. ppapco.ir [ppapco.ir]
- 4. ASTM D2270 / Viscosity index (VI) from 40°C and 100°C | Anton Paar Wiki [wiki.anton-paar.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. ASTM D2270 - eralytics [eralytics.com]
- 7. nazhco.com [nazhco.com]
- 8. ASTM D92-2018 "Standard Test Method for Flash and Fire Points by Cleveland Open Cup Tester" | NBCHAO [en1.nbchao.com]
- 9. ASTM D92 (Flash Point – Cleveland Open Cup) – SPL [spllabs.com]
- 10. matestlabs.com [matestlabs.com]
- 11. store.astm.org [store.astm.org]
- 12. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 13. nazhco.com [nazhco.com]
- 14. standards.iteh.ai [standards.iteh.ai]
- 15. store.astm.org [store.astm.org]
- 16. haorunhua.com [haorunhua.com]
- 17. store.astm.org [store.astm.org]
- 18. store.astm.org [store.astm.org]
- 19. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid - Rtec Instruments [rtec-instruments.com]
- 20. standards.iteh.ai [standards.iteh.ai]
- 21. store.astm.org [store.astm.org]
- 22. standards.iteh.ai [standards.iteh.ai]
- 23. petrolube.com [petrolube.com]
- 24. webstore.ansi.org [webstore.ansi.org]
- 25. lin-tech.ch [lin-tech.ch]
- 26. store.astm.org [store.astm.org]
- 27. frontiersin.org [frontiersin.org]
- 28. psasir.upm.edu.my [psasir.upm.edu.my]
- 29. repository.canterbury.ac.uk [repository.canterbury.ac.uk]
Safety Operating Guide
Essential Guide to the Safe Disposal of Trimethylolpropane Triethylhexanoate
For researchers and professionals in drug development, the proper management and disposal of laboratory chemicals is a cornerstone of a safe and compliant operational environment. This guide provides a detailed protocol for the safe handling and disposal of trimethylolpropane (B17298) triethylhexanoate.
Important Notice: A specific Safety Data Sheet (SDS) for trimethylolpropane triethylhexanoate was not available at the time of this writing. The following guidance is based on the SDS for a closely related compound, Trimethylolpropane Tris(2-ethylhexanoate). It is imperative to consult the official SDS provided by your chemical supplier for the most accurate and specific safety information.
Immediate Safety and Handling Protocols
Before commencing any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
-
Hand Protection: Use impervious gloves, such as nitrile rubber.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In case of insufficient ventilation or the potential for aerosol generation, use a suitable respiratory mask.
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation or a rash occurs, consult a physician.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[1]
Quantitative Data for Trimethylolpropane Tris(2-ethylhexanoate)
The following table summarizes key data for the related compound, Trimethylolpropane Tris(2-ethylhexanoate). This information should be used as a reference, and the specific values for this compound may differ.
| Property | Value |
| GHS Classification | Not classified as a hazardous substance. |
| First Aid Measures | Standard procedures for skin, eye, and inhalation exposure should be followed.[1] |
| Fire Fighting Measures | Use water spray (fog), carbon dioxide (CO2), foam, extinguishing powder, or sand.[1] |
| Storage Conditions | Store in a well-ventilated place at room temperature, away from sunlight. Keep container tightly closed.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other waste streams to avoid potential chemical reactions.
-
Clearly label the container as "Waste this compound".
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Contain the spill using an inert absorbent material such as dry sand, earth, or sawdust.[1]
-
Collect the absorbed material and place it into a sealed container for disposal.[1]
-
Thoroughly clean the contaminated area in accordance with environmental regulations.[1]
3. Final Disposal:
-
Dispose of the waste material through a licensed and approved waste disposal company.
-
Do not discharge into the environment or dispose of in regular waste streams.[1]
-
Ensure that the disposal method complies with all local, state, and federal regulations.
Experimental Workflow and Diagrams
To provide a clear visual guide, the following diagrams illustrate the logical workflow for the safe disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant research environment.
References
Essential Safety and Logistics for Handling Trimethylolpropane Triethylhexanoate
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemicals are paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Trimethylolpropane triethylhexanoate.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for short-term protection.[1][2] Always inspect gloves for any signs of degradation or puncture before use. |
| Eyes | Safety glasses with side shields or chemical splash goggles | Eye protection should meet ANSI Z.87.1 standards to protect from splashes.[1] |
| Face | Face shield | A face shield should be worn in addition to safety glasses or goggles, especially when there is a risk of splashing or a highly exothermic reaction.[1][3] |
| Body | Laboratory coat | A standard lab coat should be worn to protect the skin and clothing from accidental splashes. |
| Respiratory | Air-purifying respirator (if necessary) | Use a NIOSH-approved respirator if working in an area with insufficient ventilation or where mists may be generated.[1][4] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required to protect against spills.[1] |
Experimental Protocols: Safe Handling and Disposal
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure that the work area is well-ventilated.[5] A chemical fume hood is recommended.
-
Locate the nearest safety shower and eyewash station before beginning work.[5]
-
Don all required Personal Protective Equipment (PPE) as outlined in the table above.
-
Have spill control materials (e.g., absorbent pads, sand) readily available.
-
-
Handling :
-
Post-Handling :
Disposal Plan: Step-by-Step Procedure
-
Waste Identification :
-
This compound is not classified as a hazardous substance, but it should not be disposed of down the drain.[6]
-
Contaminated materials (e.g., gloves, absorbent pads) should be treated as chemical waste.
-
-
Waste Segregation and Collection :
-
Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed container.[5]
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal :
-
Dispose of the chemical waste through your institution's hazardous waste management program.
-
Follow all local, state, and federal regulations for chemical waste disposal.[6]
-
Visualizing Safety Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow of handling and spill response.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 4. lanxess.com [lanxess.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
